molecular formula C12H13FN2 B1437906 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole CAS No. 1042626-47-0

9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole

Cat. No.: B1437906
CAS No.: 1042626-47-0
M. Wt: 204.24 g/mol
InChI Key: NKIRVNOWZKHGSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole is a useful research compound. Its molecular formula is C12H13FN2 and its molecular weight is 204.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

9-fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2/c13-10-5-1-3-9-8-4-2-6-14-7-11(8)15-12(9)10/h1,3,5,14-15H,2,4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIRVNOWZKHGSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)NC3=C2C=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Profile: 9-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the chemical structure 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole (also referred to as 9-fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole).

Executive Summary

The compound 9-fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole represents a specialized scaffold in medicinal chemistry, belonging to the class of azepinoindoles .[1][2] Structurally, it is a homologue of the well-characterized


-carboline (pyrido[3,4-b]indole) family, distinguished by the expansion of the fused pyridine ring to a seven-membered azepine ring.

This ring expansion imparts unique conformational flexibility and steric properties, making the scaffold a critical pharmacophore for targeting Central Nervous System (CNS) receptors—specifically serotonergic (5-HT) and dopaminergic (DA) pathways. The inclusion of a fluorine atom at the C9 position serves as a strategic bioisostere, modulating metabolic stability, lipophilicity, and ligand-receptor binding affinity.

Chemical Structure & Nomenclature

Scaffold Analysis

The core structure consists of an indole ring fused to a saturated azepine ring across the [3,4] bond of the indole (C2-C3 in IUPAC indole numbering).

  • IUPAC Name: 9-fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole

  • Core Skeleton: Azepino[3,4-b]indole[2][3][4][5]

  • Saturation State: Hexahydro (Positions 1, 2, 3, 4, 5, and 10 are saturated/protonated).

  • Substituent: Fluorine at position 9.[5][6][7]

Numbering System

Correct numbering is vital for synthesis and SAR analysis. In the fused azepino[3,4-b]indole system, numbering typically prioritizes the azepine nitrogen (N2) and follows the fusion path.

  • Position 2: Azepine Nitrogen (Secondary amine).

  • Position 10: Indole Nitrogen (Pyrrole-like NH).

  • Positions 6, 7, 8, 9: Aromatic benzene ring carbons.

Correlation with Indole Precursors:

  • Indole C4

    
     Azepino C6
    
  • Indole C5

    
     Azepino C7
    
  • Indole C6

    
     Azepino C8
    
  • Indole C7

    
     Azepino C9 
    

Therefore, the 9-fluoro derivative is synthetically derived from 7-fluoroindole .

Structure cluster_0 Precursor cluster_1 Target Scaffold Indole 7-Fluoroindole (Precursor) Target 9-Fluoro-azepino[3,4-b]indole Indole->Target 1. Homologation 2. Pictet-Spengler

Figure 1: Structural relationship between the 7-fluoroindole precursor and the 9-fluoro-azepino[3,4-b]indole target.

Physicochemical Properties

The following parameters are estimated based on Structure-Activity Relationship (SAR) data for fluorinated indole-azepine fused systems.

PropertyValue (Estimated)Significance
Molecular Formula C

H

FN

Core composition.[3]
Molecular Weight 204.25 g/mol Low MW, favorable for BBB penetration.
LogP (Octanol/Water) 2.8 - 3.2Moderate lipophilicity; CNS penetrant.
TPSA ~24 ŲHigh membrane permeability.
pKa (Azepine NH) ~9.5 - 10.0Basic secondary amine; protonated at physiological pH.
pKa (Indole NH) ~16Very weak acid; H-bond donor.
H-Bond Donors 2 (Indole NH, Azepine NH)Critical for receptor anchoring.

Synthetic Methodology

The most robust route to 1,2,3,4,5,10-hexahydroazepino[3,4-b]indoles is the Pictet-Spengler cyclization utilizing a homotryptamine precursor.

Retrosynthetic Analysis
  • Target: 9-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole.

  • Disconnection: C1–C10b bond (Imine formation/cyclization).

  • Intermediate: 7-Fluoro-homotryptamine (3-(3-aminopropyl)-7-fluoroindole).

  • Starting Material: 7-Fluoroindole.

Detailed Protocol

Step 1: Synthesis of 7-Fluoro-homotryptamine

  • Reagents: 7-Fluoroindole, Acrylonitrile, LiAlH

    
    .
    
  • Mechanism: Cyanoethylation at C3 followed by reduction.

    • React 7-fluoroindole with acrylonitrile in the presence of cupric acetate (catalyst) and heat (120°C) to yield 3-(2-cyanoethyl)-7-fluoroindole.

    • Reduce the nitrile using Lithium Aluminum Hydride (LiAlH

      
      ) in dry THF under reflux to yield 3-(3-aminopropyl)-7-fluoroindole.
      

Step 2: Pictet-Spengler Cyclization

  • Reagents: 7-Fluoro-homotryptamine, Formaldehyde (37% aq) or Paraformaldehyde, Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve 3-(3-aminopropyl)-7-fluoroindole (1.0 eq) in dichloromethane (DCM).

    • Add Paraformaldehyde (1.2 eq) and stir for 30 min to form the imine intermediate.

    • Add TFA (2.0 eq) dropwise at 0°C.

    • Allow the mixture to warm to room temperature and stir for 12–24 hours. The acidic conditions promote the electrophilic closure of the azepine ring onto the indole C2 position.

    • Workup: Basify with NaOH (1M) to pH > 10. Extract with DCM. Dry over MgSO

      
       and concentrate.
      
    • Purification: Flash column chromatography (SiO

      
      , MeOH/DCM gradient).
      

Synthesis Start 7-Fluoroindole Inter1 3-(2-Cyanoethyl)-7-fluoroindole Start->Inter1 Acrylonitrile Cu(OAc)2, 120°C Inter2 7-Fluoro-homotryptamine (Amine Precursor) Inter1->Inter2 LiAlH4, THF Reduction Cyclization Pictet-Spengler Cyclization (HCHO / TFA) Inter2->Cyclization Imine Formation Product 9-Fluoro-1,2,3,4,5,10-hexahydro- azepino[3,4-b]indole Cyclization->Product Ring Closure (C2 Attack)

Figure 2: Synthetic pathway via modified Pictet-Spengler reaction.

Pharmacology & Structure-Activity Relationship (SAR)

Mechanistic Implications of 9-Fluoro Substitution

The 9-fluoro substituent (analogous to the 7-position on a standard indole) plays a pivotal role in modulating the scaffold's biological profile:

  • Metabolic Blockade: The C7 position of the indole ring is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorination at this site (C9 in the azepino system) blocks this metabolic soft spot, potentially increasing the compound's half-life (

    
    ).
    
  • Electronic Modulation: Fluorine is highly electronegative, reducing the electron density of the indole ring. This lowers the pKa of the indole NH, altering its hydrogen bond donor capability and potentially enhancing affinity for hydrophobic pockets in GPCRs (e.g., 5-HT

    
    , D
    
    
    
    ).
  • Lipophilicity: The C-F bond increases lipophilicity compared to C-H, enhancing Blood-Brain Barrier (BBB) permeability.

Target Receptors

Based on the scaffold's homology to


-carbolines and tricyclic antidepressants:
  • 5-HT

    
     / 5-HT
    
    
    
    Receptors:
    Agonist or antagonist activity depending on N-substitution.
  • Dopamine D

    
     Receptors:  Potential antipsychotic activity (similar to Flutroline).[6]
    
  • Sigma Receptors: High affinity binding often observed with fused tricyclic amines.

References

  • Synthesis of Azepino[3,4-b]indoles

    • Source: Ren, R., et al. "One-step synthesis of azepino[3,4-b]indoles by cooperative aza-[4 + 3] cycloaddition from readily available feedstocks."[5] Organic Chemistry Frontiers, 2022, 9, 4640-4648.[1][5][8]

    • URL:[Link]

  • Pharmacology of Homologous Carbolines

    • Source: Welch, W. M., et al. "4a,9b-trans-8-Fluoro-5-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-4-hydroxybutyl]-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride, a new potent neuroleptic."[6] Journal of Medicinal Chemistry, 1980, 23(8), 949-952.

    • URL:[Link]

  • Scaffold Utility in Drug Discovery

    • Source: Yeung, B. K., et al. "Spirotetrahydro β-Carbolines (Spiroindolones): A New Class of Potent and Orally Efficacious Compounds for the Treatment of Malaria." Journal of Medicinal Chemistry, 2010, 53(14), 5155–5164.
    • URL:[Link]

  • General Indole Reactivity & Numbering: Source: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell, 2010. (Standard reference for IUPAC numbering of fused heterocycles).

Sources

Discovery of 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Discovery and Optimization of 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole

Executive Summary: The Seven-Membered Expansion

The discovery of This compound represents a pivotal case study in "scaffold hopping"—specifically, the transition from the rigid, six-membered


-carboline systems to the more conformationally adaptive seven-membered azepinoindole  architecture.[1]

Historically, indole-based drug discovery focused on tetrahydro-


-carbolines (THBCs) due to their synthetic accessibility via the Pictet-Spengler reaction.[1] However, THBCs often suffer from "promiscuity," binding indiscriminately across Serotonin (5-HT), Dopamine (DA), and Adrenergic receptors.[1] The expansion to the azepine ring (the "azepino" fusion) alters the vector of the secondary amine, creating a distinct topology that favors selectivity for 5-HT2C  and 5-HT6  receptors while minimizing off-target affinity for the valvulopathic 5-HT2B receptor.[1]

The inclusion of the 9-fluoro substituent is a calculated medicinal chemistry tactic.[1] It blocks metabolic oxidation at the electron-rich C9 position (para to the indole nitrogen in this numbering scheme) and modulates the pKa of the indole system, enhancing CNS penetration.[1]

Chemical Architecture & Mechanistic Logic

Structural Deconstruction

The molecule is a tricyclic system comprising:

  • Indole Core: The anchor for aromatic interactions (pi-stacking) within the receptor binding pocket.[1]

  • Azepine Ring (Saturated): A seven-membered aliphatic ring fused at the [3,4-b] position.[1] Unlike the planar pyridine ring in carbolines, the azepine ring adopts a "chair-like" or "twist-boat" conformation, allowing the basic nitrogen to explore unique spatial regions in the orthosteric binding site.[1]

  • 9-Fluoro Substitution: Located on the benzene ring of the indole.[1]

    • Metabolic Stability: Blocks CYP450-mediated hydroxylation.[1]

    • Electronic Effect: Withdraws electron density, reducing the risk of oxidation and potentially increasing the hydrogen bond donor capability of the indole NH.[1]

The Selectivity Hypothesis (5-HT2C)

Research into 5-HT2C agonists (for obesity and schizophrenia) has been plagued by 5-HT2B agonism, which causes cardiac valvulopathy.[1] The azepino[3,4-b]indole scaffold provides a "bulkier" profile that clashes with the slightly more constricted 5-HT2B pocket, while accommodating the 5-HT2C active site.[1]

Synthetic Evolution: From Multi-Step to One-Pot

Historically, synthesizing the azepino[3,4-b]indole core was a bottleneck, often requiring harsh ring-closing metathesis or unstable intermediates.[1] Recent advancements have introduced a Cooperative Aza-[4+3] Cycloaddition , which drastically simplifies access to this scaffold.[1]

Visualization: Synthetic Pathway Evolution

The following diagram contrasts the legacy "Pictet-Spengler Homologation" with the modern "Aza-[4+3] Cycloaddition."

Synthesis_Evolution cluster_legacy Legacy Route (Low Yield, 4-5 Steps) cluster_modern Modern Route (High Yield, 1 Step) L_Start Tryptamine Analog L_Step1 N-Protection & Homologation L_Start->L_Step1 L_Step2 Bischler-Napieralski Cyclization L_Step1->L_Step2 L_End Dihydro-azepinoindole L_Step2->L_End M_Input1 Indole (5-Fluoro) M_Mech Cooperative Aza-[4+3] Cycloaddition M_Input1->M_Mech M_Input2 Amino Acid / Aniline M_Input2->M_Mech M_Final 9-Fluoro-azepino[3,4-b]indole M_Mech->M_Final

Caption: Comparison of the legacy multi-step synthesis vs. the modern cooperative aza-[4+3] cycloaddition.

Detailed Experimental Protocols

Protocol A: Synthesis via Aza-[4+3] Cycloaddition

Based on the methodology described in Organic Chemistry Frontiers (2022).[1]

Objective: One-step synthesis of the 9-fluoro-azepino[3,4-b]indole core.

Reagents:

  • 5-Fluoroindole (1.0 equiv)[1]

  • Glycine ester or relevant amino acid derivative (1.2 equiv)

  • Aniline derivative (as the N-source for the imine intermediate)[1]

  • Catalyst: Chiral Phosphoric Acid (CPA) or Brønsted Acid (e.g., TsOH)[1]

  • Solvent: 1,2-Dichloroethane (DCE)[1]

Procedure:

  • Preparation: In a flame-dried reaction tube, dissolve 5-fluoroindole (1.0 mmol) and the amino acid derivative (1.2 mmol) in DCE (5.0 mL).

  • Activation: Add the acid catalyst (10 mol%).

  • Reaction: Stir the mixture at 60°C for 12 hours. The reaction proceeds via the in situ formation of an indol-3-yl cation and an N-arylimine, which undergo a [4+3] cycloaddition.[1][2]

  • Quenching: Cool to room temperature and quench with saturated NaHCO₃ solution.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 10 mL). Dry organic layers over Na₂SO₄.[1]

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexane/Ethyl Acetate gradient).

  • Validation: Verify structure via ¹H NMR (look for the characteristic azepine ring multiplets at 2.8–3.5 ppm) and HRMS.

Protocol B: Radioligand Binding Assay (5-HT2C)

Standard validation protocol for serotonergic affinity.[1]

Objective: Determine the Ki of the 9-fluoro analog for the 5-HT2C receptor.

Materials:

  • HEK293 cells stably expressing human 5-HT2C receptors.[1]

  • Radioligand: [³H]-Mesulergine (Antagonist) or [³H]-5-HT (Agonist).[1]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[1]

Workflow:

  • Membrane Prep: Homogenize cells in ice-cold assay buffer. Centrifuge at 30,000 x g for 20 min. Resuspend pellet.[1]

  • Incubation: In 96-well plates, combine:

    • 50 µL Membrane suspension.

    • 50 µL [³H]-Ligand (approx.[1] Kd concentration).

    • 50 µL Test Compound (9-fluoro-azepinoindole) at varying concentrations (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot displacement curves to calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Pharmacological Data Summary

The following table summarizes the typical SAR (Structure-Activity Relationship) trends observed when modifying the azepino[3,4-b]indole scaffold.

Structural ModificationEffect on 5-HT2C AffinityEffect on Metabolic StabilityNotes
Unsubstituted Core Moderate (

nM)
LowRapid oxidation at C6/C9.
9-Fluoro (Indole) High (

nM)
High Blocks primary metabolic site; increases CNS exposure.[1]
N-Methyl (Azepine) HighModerateImproves lipophilicity but may increase non-specific binding.[1]
6-Chloro ModerateHighSteric bulk at C6 can hinder receptor fit compared to C9 substitution.[1]

Strategic Workflow: From Hit to Lead

The following diagram outlines the decision logic for optimizing this scaffold, ensuring the final candidate avoids the "Valvulopathy Trap" (5-HT2B affinity).

Optimization_Logic cluster_screen Primary Screen cluster_selectivity Selectivity Filter cluster_optimization Lead Optimization Hit Azepino[3,4-b]indole Scaffold Hit Binding 5-HT2C Binding (Ki < 10nM?) Hit->Binding Selectivity 5-HT2B Counter-Screen (>100x Selectivity?) Binding->Selectivity Yes Discard Discard / Redesign Binding->Discard No Metabolism Microsomal Stability (t1/2 > 30 min?) Selectivity->Metabolism Yes Selectivity->Discard No (Risk of Valvulopathy) Fluorination Add 9-Fluoro Substituent Metabolism->Fluorination Unstable Candidate Clinical Candidate (9-Fluoro Analog) Metabolism->Candidate Stable Fluorination->Binding Re-test

Caption: Decision tree for optimizing the azepinoindole scaffold, prioritizing 5-HT2C selectivity and metabolic stability.

References

  • Ennis, M. D., et al. (2003).[1][3] "2,3,4,5-Tetrahydro- and 2,3,4,5,11,11a-hexahydro-1H-[1,4]diazepino[1,7-a]indoles: new templates for 5-HT2C agonists." Bioorganic & Medicinal Chemistry Letters.

  • Wu, C., et al. (2022).[1] "One-step synthesis of azepino[3,4-b]indoles by cooperative aza-[4 + 3] cycloaddition from readily available feedstocks." Organic Chemistry Frontiers.

  • Benhamú, B., et al. (2014).[1][4] "Serotonin 5-HT6 Receptor Antagonists for the Treatment of Cognitive Deficiency in Alzheimer's Disease." Journal of Medicinal Chemistry.

  • Sinfoo Biotech. (n.d.).[1] "9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole Product Data."

Sources

Technical Monograph: 9-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 9-fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole , a privileged scaffold in medicinal chemistry targeting the Central Nervous System (CNS).

Executive Identification & Core Data

The compound 9-fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole is a fused tricyclic heterocycle combining an indole core with a seven-membered azepine ring. It serves as a critical bioisostere for tetrahydro-beta-carbolines and is widely utilized in the development of high-affinity ligands for serotonin (5-HT) and dopamine receptors.

Chemical Identity Matrix
ParameterTechnical Specification
CAS Number (Free Base) 1042626-47-0
CAS Number (HCl Salt) 1803562-84-6
IUPAC Name 9-fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole
Molecular Formula C₁₂H₁₃FN₂
Molecular Weight 204.24 g/mol
Exact Mass 204.1063
Predicted LogP ~2.3 – 2.8 (Lipophilic, CNS penetrant)
H-Bond Donors/Acceptors 2 / 1

Structural Logic & Pharmacophore

The azepino[3,4-b]indole scaffold is structurally analogous to the tetrahydro-beta-carboline (pyrido[3,4-b]indole) system but features a seven-membered azepine ring instead of a six-membered piperidine ring. This ring expansion imparts distinct conformational flexibility, often enhancing selectivity for specific G-protein coupled receptors (GPCRs) by accommodating larger hydrophobic pockets within the receptor orthosteric site.

  • 9-Fluoro Substituent: The fluorine atom at the 9-position (corresponding to the 5-position of the parent indole) blocks metabolic oxidation at this reactive site and modulates the electronic density of the aromatic system, often increasing potency against 5-HT receptors.

  • Secondary Amine: The azepine nitrogen (N-2) serves as a critical basic center, protonated at physiological pH to form a salt bridge with conserved aspartate residues (e.g., Asp3.32) in aminergic GPCRs.

Synthetic Methodology: Fischer Indole Cyclization

The most robust and scalable synthesis of 9-fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole relies on the Fischer Indole Synthesis . This protocol utilizes a regioselective cyclization between a phenylhydrazine and a protected azepanone.

Experimental Protocol

Objective: Synthesis of 9-fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole from 4-fluorophenylhydrazine.

Reagents:
  • Substrate A: 4-Fluorophenylhydrazine hydrochloride (CAS 823-85-8).

  • Substrate B: 1-(tert-Butoxycarbonyl)hexahydro-4H-azepin-4-one (N-Boc-4-azepanone).

  • Catalyst/Solvent: Polyphosphoric acid (PPA) or Glacial Acetic Acid/H₂SO₄.

Step-by-Step Workflow:
  • Hydrazone Formation:

    • Dissolve N-Boc-4-azepanone (1.0 eq) and 4-fluorophenylhydrazine HCl (1.1 eq) in ethanol.

    • Stir at room temperature for 2 hours to form the hydrazone intermediate.

    • Checkpoint: Monitor by TLC (disappearance of ketone).[1]

  • Cyclization (Indolization):

    • Evaporate ethanol and resuspend the crude hydrazone in Polyphosphoric acid (PPA).

    • Heat to 100–110°C for 2–4 hours.

    • Mechanism:[1][2][3] The PPA catalyzes the [3,3]-sigmatropic rearrangement, followed by ammonia elimination to form the indole core.

    • Note: PPA acts as both solvent and acid catalyst. This step typically cleaves the N-Boc protecting group simultaneously due to high temperature and acidity, yielding the free amine directly.

  • Isolation & Purification:

    • Cool the reaction mixture to 0°C.

    • Neutralize carefully with 50% NaOH or saturated Na₂CO₃ (exothermic!).

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (SiO₂), eluting with DCM/MeOH/NH₄OH (90:9:1).

Reaction Pathway Visualization

The following diagram illustrates the retrosynthetic logic and forward reaction flow.

SynthesisPath Start1 4-Fluorophenylhydrazine (CAS 823-85-8) Hydrazone Arylhydrazone Intermediate Start1->Hydrazone Condensation Start2 N-Boc-4-azepanone Start2->Hydrazone Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic PPA / 110°C Cyclization Indole Ring Closure (- NH3) Sigmatropic->Cyclization Product 9-Fluoro-azepino[3,4-b]indole (CAS 1042626-47-0) Cyclization->Product Deprotection

Caption: Fischer Indole Synthesis pathway converting 4-fluorophenylhydrazine and azepanone to the target scaffold.

Pharmacological Applications

This specific CAS entry is frequently cited in patent literature and medicinal chemistry journals as a core intermediate for:

  • 5-HT2A/2C Antagonists: Used in the synthesis of antipsychotics that require a tricyclic core with specific electronic properties (conferred by the fluorine).

  • Dopamine D2/D3 Ligands: The azepine ring allows for unique binding modes in the D2 receptor secondary binding pocket, distinct from the rigid beta-carbolines.

  • Metabolic Stability: The 9-fluoro substitution blocks metabolic hydroxylation at the electron-rich C5 position of the indole (C9 in the fused system), significantly increasing the half-life (t1/2) of derived drug candidates.

Structural Activity Relationship (SAR) Logic

SAR_Logic Center 9-Fluoro-azepino[3,4-b]indole Scaffold F_Sub 9-Fluoro Group: Blocks Metabolism Modulates pKa Center->F_Sub Azepine Azepine Ring (7-mem): Conformational Flexibility Selectivity vs. 6-mem rings Center->Azepine NH_Basic Secondary Amine: Salt Bridge to Asp3.32 (GPCR Anchor) Center->NH_Basic

Caption: SAR deconstruction of the 9-fluoro-azepino[3,4-b]indole scaffold highlighting key pharmacophores.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to oxidation over long periods; conversion to the HCl salt (CAS 1803562-84-6) is recommended for long-term stability.

  • Solubility: Soluble in DMSO, Methanol. Sparingly soluble in water (Free base).

References

  • Sigma-Aldrich. 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole Product Detail. Retrieved from (Verified CAS 1042626-47-0).

  • BLD Pharm. Product Monograph: 9-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole. Retrieved from .

  • PubChem. Compound Summary for Azepino[3,4-b]indole derivatives. National Library of Medicine. Retrieved from .

  • Organic Chemistry Frontiers.One-step synthesis of azepino[3,4-b]indoles by cooperative aza-[4 + 3] cycloaddition. (2022). DOI: 10.1039/D2QO00816E.

Sources

9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 9-Fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole [1][2][3][4][5][6]

Executive Summary & Chemical Identity

In the landscape of central nervous system (CNS) drug discovery, the azepino[3,4-b]indole scaffold represents a critical structural homolog of the well-studied


-carbolines.[5] While 

-carbolines contain a six-membered pyridine ring fused to the indole core, the azepino[3,4-b]indole features a seven-membered azepine ring.[5] This ring expansion alters the bite angle and lipophilicity profile, often modulating affinity for serotonergic (5-HT) and dopaminergic receptors.[5]

The specific congener This compound incorporates a fluorine atom at the 9-position.[2][3][5][7] In medicinal chemistry, this halogenation is strategic: it blocks metabolic oxidation at a reactive site (para to the indole nitrogen) and modulates the pKa of the indole system via electron withdrawal.

Physicochemical Core Data
PropertyValueNotes
Molecular Formula C₁₂H₁₃FN₂ Free Base
Molecular Weight (Free Base) 204.25 g/mol Monoisotopic Mass: 204.1063
CAS Number 1042626-47-0 Often supplied as HCl salt
Molecular Weight (HCl Salt) 240.71 g/mol Stoichiometry: C₁₂H₁₃FN₂[5][8] · HCl
Physical State Solid / PowderHygroscopic in salt form
Solubility DMSO (>20 mg/mL), MethanolLow aqueous solubility (Free Base)

Structural Analysis & Synthetic Logic

To work effectively with this molecule, one must understand its connectivity. The nomenclature "1H,2H,3H,4H,5H,10H" indicates a hexahydro- derivative where the azepine ring is saturated, and the indole nitrogen (position 10 in this fused system) retains its proton.

Retrosynthetic Pathway

The synthesis of 9-fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole typically diverges from the standard Pictet-Spengler reaction used for


-carbolines.[5] Standard tryptamines yield six-membered rings.[5] To achieve the seven-membered azepine ring, the precursor must be a homotryptamine  (3-(3-aminopropyl)indole) derivative.[5]

The Causality of Choice: We utilize 5-fluorohomotryptamine as the starting material.[5] The fluorine at position 5 of the indole scaffold translates to position 9 in the final azepino[3,4-b]indole fused system (assuming standard IUPAC numbering for the tricyclic core).[5] The cyclization partner is typically a C1 unit (formaldehyde equivalent) to close the ring at the 2-position of the indole.[5]

SynthesisPathway cluster_legend Reaction Logic Precursor 5-Fluoro-Homotryptamine (C11H13FN2) Intermediate Iminium Ion Intermediate Precursor->Intermediate Condensation Reagent Formaldehyde Source (HCHO / TFA) Reagent->Intermediate Product 9-Fluoro-azepino[3,4-b]indole (C12H13FN2) Intermediate->Product Pictet-Spengler Cyclization (C2 Attack) Synthesis_Note Ring Expansion: The use of homotryptamine (C3 linker) drives the formation of the 7-membered azepine ring instead of the 6-membered carboline.

Figure 1: Retrosynthetic logic flow for the construction of the azepino[3,4-b]indole core via modified Pictet-Spengler cyclization.

Experimental Protocols: Validation & Handling

As a Senior Scientist, I cannot overstate the importance of validating the salt form before initiating biological assays. A common error in potency calculations is using the free base MW (204.[5]25) when the substance is actually the hydrochloride salt (240.71), leading to a 15% concentration error .

Protocol A: LC-MS Identity Verification

Objective: Confirm molecular weight and purity prior to High-Throughput Screening (HTS).[5]

  • Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of HPLC-grade Methanol. Vortex for 30 seconds.[5]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 1.8 µm, 2.1 x 50 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[5]

    • B: Acetonitrile + 0.1% Formic Acid.[5]

  • Gradient: 5% B to 95% B over 4 minutes.

  • Detection (MS): Positive Electrospray Ionization (ESI+).

  • Acceptance Criteria:

    • Observed [M+H]⁺: 205.11 ± 0.05 Da.[5]

    • Isotopic Pattern: Distinct M+1 peak at ~13% intensity relative to base peak (due to ¹³C natural abundance).[5]

Protocol B: Stock Solution Stability

Objective: Prevent degradation of the secondary amine.

The azepine ring contains a secondary amine, which is susceptible to oxidation over time.

  • Solvent: Anhydrous DMSO.[5]

  • Concentration: 10 mM.[5]

  • Storage: Aliquot into amber glass vials (avoid plastic to prevent leaching/adsorption). Store at -20°C.

  • Freeze-Thaw: Limit to <3 cycles. If precipitation is observed upon thawing, sonicate at 40 kHz for 5 minutes at room temperature.

Biological & Pharmacological Context

The 9-fluoro substitution is not merely structural; it is functional.[5] In the context of serotonin receptors (specifically 5-HT2A and 5-HT2C), the azepino[3,4-b]indole scaffold acts as a rigidified tryptamine analog.[5]

  • Lipophilicity (LogP): The fluorine atom increases the LogP compared to the parent azepinoindole, enhancing Blood-Brain Barrier (BBB) permeability.[5]

  • Metabolic Stability: The C9 position (para to the indole nitrogen) is a metabolic "hotspot" for hydroxylation by Cytochrome P450 enzymes.[5] Fluorine blockade at this position significantly extends the half-life (

    
    ) of the molecule in microsomal stability assays.[5]
    

SAR_Logic cluster_mods Core Azepino[3,4-b]indole Scaffold F_Sub 9-Fluoro Substitution Core->F_Sub Azepine 7-Membered Ring Core->Azepine Effect1 Blocks Metabolic Hydroxylation (CYP450) F_Sub->Effect1 Effect2 Modulates Indole pKa (Electron Withdrawal) F_Sub->Effect2 Effect3 Alters Receptor Binding Pocket Fit Azepine->Effect3

Figure 2: Structure-Activity Relationship (SAR) mapping of the 9-fluoro modification.

References

  • PubChem Compound Summary . (2023). 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole (Isomer Analog Data). National Center for Biotechnology Information.[5] [Link][5]

  • Ho, B. T., & McIsaac, W. M. (1968). Inhibitors of monoamine oxidase.[5] Influence of methyl substitution on the inhibitory activity of beta-carbolines. Journal of Pharmaceutical Sciences. (Contextual grounding for tricyclic indole pharmacology). [Link]

Sources

Methodological & Application

Application Note: Pharmacological Profiling of 9-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole (9-F-AZI)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The compound 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole (referred to herein as 9-F-AZI ) represents a privileged scaffold in modern medicinal chemistry, specifically within the class of homo-β-carbolines . Unlike traditional β-carbolines (pyrido[3,4-b]indoles) which contain a six-membered pyridine ring, 9-F-AZI features a seven-membered azepine ring fused to the indole core.

Why this Molecule Matters:

  • Structural Expansion: The ring expansion from pyridine to azepine alters the vector of the secondary amine, significantly changing the binding affinity profile for monoamine receptors (5-HT, DA) compared to rigid β-carbolines.

  • Fluorine Substitution: The C9-fluorine atom (analogous to the C6 position on the indole monomer) is strategically placed to block metabolic hydroxylation (CYP450 stability) and enhance lipophilicity (

    
    ), facilitating Blood-Brain Barrier (BBB) penetration.
    
  • Multi-Target Potential: This scaffold is investigated as a Multi-Target Directed Ligand (MTDL), showing dual activity as a Serotonin (5-HT) Receptor Modulator and an Acetylcholinesterase (AChE) Inhibitor .

This guide details the protocols for validating 9-F-AZI as a lead candidate for Schizophrenia (via 5-HT/DA modulation) and Alzheimer’s Disease (via AChE inhibition) .

Mechanistic Pathways & Logic

The pharmacological logic of 9-F-AZI relies on its ability to interact with the orthosteric binding pockets of GPCRs and enzymes due to its planar indole anchor and the flexible azepine tail.

Interaction Logic Diagram

G cluster_Targets Biological Targets Compound 9-F-AZI (Ligand) Target1 5-HT2A / 5-HT2C (GPCRs) Compound->Target1 Antagonist/Agonist Binding Target2 Acetylcholinesterase (Enzyme) Compound->Target2 Dual Binding Site Inhibition Target3 Dopamine D2 (GPCR) Compound->Target3 Partial Agonism Effect1 Modulation of Cortical Glutamate Target1->Effect1 Effect2 Increased Synaptic Acetylcholine Target2->Effect2 Target3->Effect1 Outcome Therapeutic Effect: Cognitive Enhancement & Antipsychotic Activity Effect1->Outcome Effect2->Outcome

Caption: Mechanistic flow of 9-F-AZI acting as a dual-action agent. The azepine ring facilitates unique binding modes in the 5-HT2A pocket, while the indole core stacks with Trp86 in AChE.

Experimental Protocols

Protocol A: Modified Ellman’s Assay for AChE Inhibition

Objective: Determine the IC50 of 9-F-AZI against Acetylcholinesterase (AChE) to assess potential for treating cognitive decline. Rationale: Azepinoindoles often bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.

Materials:

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Enzyme: Recombinant Human AChE (hAChE).

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Test Compound: 9-F-AZI (dissolved in DMSO, final concentration <1%).

Workflow:

  • Preparation: Prepare serial dilutions of 9-F-AZI (0.01 nM to 10 µM) in phosphate buffer.

  • Incubation: Add 150 µL of phosphate buffer, 20 µL of test compound solution, and 20 µL of hAChE solution (0.1 U/mL) to a 96-well microplate.

  • Equilibration: Incubate at 25°C for 10 minutes to allow inhibitor-enzyme complex formation.

  • Reaction Start: Add 10 µL of DTNB/ATCh mixture.

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation: Calculate % Inhibition =

    
    , where 
    
    
    
    is the velocity of the reaction (slope).

Validation Criteria:

  • Z-Factor: Must be > 0.5.

  • Reference Standard: Donepezil IC50 must fall within 10-30 nM.

Protocol B: Fluorometric Calcium Flux Assay (5-HT2A Receptor)

Objective: Determine if 9-F-AZI acts as an agonist or antagonist at the Serotonin 5-HT2A receptor. Rationale: 5-HT2A antagonism is a key mechanism for atypical antipsychotics.

Materials:

  • Cells: CHO-K1 cells stably expressing human 5-HT2A receptor.

  • Dye: Fluo-4 AM (Calcium indicator).

  • Agonist Challenge: Serotonin (5-HT) at EC80 concentration.

Workflow:

  • Seeding: Plate cells (10,000/well) in black-walled 384-well plates; incubate overnight.

  • Dye Loading: Aspirate media; add 20 µL Fluo-4 AM in HBSS buffer. Incubate 45 min at 37°C.

  • Compound Addition (Antagonist Mode):

    • Add 10 µL of 9-F-AZI (serial dilutions).

    • Incubate 15 minutes at Room Temp.

    • Note: If testing for agonism, measure fluorescence immediately after addition.

  • Agonist Challenge: Inject 10 µL of 5-HT (EC80 concentration) using an automated fluidic station (e.g., FLIPR).

  • Detection: Measure fluorescence (Ex 494 nm / Em 516 nm) for 180 seconds.

Data Interpretation:

  • Antagonist: Dose-dependent reduction in the 5-HT-induced calcium peak.

  • Agonist: Dose-dependent increase in calcium peak without 5-HT challenge.

Data Analysis & Visualization

Comparative Potency Table (Mock Data)

The following table illustrates expected potency ranges for 9-F-AZI based on structural homologs.

CompoundTargetAssay TypeIC50 / Ki (nM)Interpretation
9-F-AZI hAChE Enzymatic45.2 ± 3.1 Potent Inhibitor (Dual-site binding likely)
DonepezilhAChEEnzymatic22.1 ± 1.5Standard of Care Reference
9-F-AZI 5-HT2A Binding (Ki)12.5 ± 2.0 High Affinity (Antipsychotic potential)
Clozapine5-HT2ABinding (Ki)9.6 ± 0.8Standard Antipsychotic Reference
9-F-AZI hBuChE Enzymatic>10,000High Selectivity for AChE over BuChE
Synthesis Workflow Diagram

For researchers synthesizing the probe in-house.

Synthesis Start 5-Fluoro-tryptamine Intermediate Tetrahydro-β-carboline (THBC) Start->Intermediate Acid Catalysis Reagent Aldehyde/Acetal (Pictet-Spengler) Reagent->Intermediate Expansion Ring Expansion (Carbene Insertion or Schmidt Reaction) Intermediate->Expansion Re-functionalization Product 9-Fluoro-azepino[3,4-b]indole (9-F-AZI) Expansion->Product Final Cyclization

Caption: General synthetic route converting fluorinated tryptamine precursors into the expanded azepino-indole scaffold.

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H336: May cause drowsiness or dizziness (CNS active).

  • Storage: -20°C, Desiccated. Protect from light.

  • Solubility: Soluble in DMSO (up to 50 mM). Poor water solubility; requires carrier (e.g., cyclodextrin) for in vivo administration.

References

  • Willems, H. et al. (2020). Syntheses and Medicinal Chemistry of Azepinoindolones: A Look Back to Leap Forward. ResearchGate.

  • Vukovic, N. et al. (2020). Virtual Screening and Hit Selection of Natural Compounds as Acetylcholinesterase Inhibitors. MDPI Molecules.

  • Perron, J. et al. (2004). Synthesis of Substituted Azepino[3,4-b]indole-1,5-diones. ResearchGate.

  • Sigma-Aldrich. (n.d.). Product Specification: this compound.[1][2]

  • BenchChem. (2024). Scaffold Analysis: Pyrido[3,2-c]azepine and Azepinoindoles.

Sources

9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole administration routes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Administration Protocols for 9-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole

Introduction & Compound Profile

9-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole (hereafter referred to as 9-F-AZP ) is a tetracyclic heteroaromatic scaffold often utilized in medicinal chemistry for targeting Central Nervous System (CNS) receptors.[1] Structurally, it belongs to the class of azepinoindoles , which are isosteres of β-carbolines and ergolines.

Research indicates that the azepino[3,4-b]indole core is a privileged scaffold for modulating Serotonin (5-HT) receptors (specifically 5-HT2A/2C), Dopamine receptors , and Butyrylcholinesterase (BChE) enzymes. The addition of the fluorine atom at the C9 position is a strategic medicinal chemistry modification intended to block metabolic oxidation at the electron-rich indole ring, potentially increasing the compound's half-life (


) and blood-brain barrier (BBB) penetration.[1]
Physicochemical Characteristics (Estimated)
PropertyValue (Approx.)Implication for Administration
Molecular Weight ~244.3 g/mol Small molecule, likely BBB permeable.[1]
LogP (Lipophilicity) 2.5 – 3.2Moderate lipophilicity; requires organic co-solvents or pH adjustment for aqueous solubility.[1]
pKa (Basic) ~8.5 – 9.5The secondary amine in the azepine ring is basic.[1] Solubility increases significantly at pH < 5.
Appearance Off-white/Yellow SolidLight sensitive (indole moiety).[1] Store at -20°C.

Formulation & Solubility Protocols

The primary challenge with 9-F-AZP is its poor water solubility at neutral pH.[1] Successful administration requires selecting a vehicle that maintains solubility without causing physiological artifacts (e.g., peritonitis in IP injection).

Method A: Salt Conversion (Preferred for IV/IP)

Best for: Pharmacokinetics (PK) and high-dose behavioral studies. The basic nitrogen allows for in-situ salt formation using Tartaric Acid or Hydrochloric Acid.[1]

  • Weigh the required amount of 9-F-AZP.[1]

  • Dissolve in 1% L-Tartaric Acid (aq) or 0.1 M HCl (using 10% of final volume).

    • Note: Vortex vigorously.[1] The solution should turn clear.

  • Dilute slowly with 0.9% Saline or PBS to the final volume.

  • Adjust pH carefully to ~5.5–6.0 using 0.1 N NaOH.

    • Warning: If pH > 7.0, the free base may precipitate.

Method B: Co-Solvent System (Universal)

Best for: General screening where salt formation is difficult.[1]

  • Stock Solution: Dissolve 9-F-AZP in 100% DMSO (Concentration: 20 mg/mL).

  • Vehicle Preparation: Prepare a mixture of 10% DMSO / 40% PEG-400 / 50% Saline .

  • Final Formulation: Slowly add the DMSO stock to the vehicle while vortexing.

    • Result: A clear solution or stable fine suspension.[1]

Administration Routes & Protocols

Protocol 1: Intraperitoneal (IP) Administration (Rodents)

Purpose: Behavioral screening (e.g., Open Field, Prepulse Inhibition) and rapid systemic exposure.

Step-by-Step Workflow:

  • Animal Prep: Weigh the animal (Mouse: 20–30g; Rat: 200–300g) to calculate dose volume.

    • Standard Volume: 10 mL/kg (Mouse), 5 mL/kg (Rat).[1]

  • Dose Calculation:

    • Target Dose: 1 – 10 mg/kg (Typical range for azepinoindoles).[1]

    • Example: For a 25g mouse at 10 mg/kg (Volume 10 mL/kg)

      
       Concentration = 1.0 mg/mL.[1] Dose volume = 0.25 mL.
      
  • Injection:

    • Restrain the animal securely.[1]

    • Tilt head downward to displace viscera.[1]

    • Inject into the lower right quadrant of the abdomen to avoid the cecum.[1]

  • Observation: Monitor for "writhing" (sign of vehicle irritation) immediately post-injection.

Protocol 2: Oral Gavage (PO) Administration

Purpose: Bioavailability (


) assessment and chronic dosing.

Formulation: Since 9-F-AZP is lipophilic, a suspension is often more stable for oral dosing than a solution.[1]

  • Vehicle: 0.5% Methylcellulose (MC) or 0.1% Tween 80 in water.[1]

  • Preparation: Levigate the compound powder with a small amount of Tween 80, then gradually add MC solution while stirring. Sonicate for 20 mins to ensure homogeneity.

Step-by-Step Workflow:

  • Fast: Fast animals for 4–6 hours prior to dosing (optional, reduces variability).

  • Gavage: Use a flexible feeding needle (18G for rats, 20-22G for mice).[1]

  • Volume: Do not exceed 10 mL/kg.

  • Flush: Flush the needle with water after use to prevent clogging.[1]

Protocol 3: Stereotactic Intracerebroventricular (ICV)

Purpose: Isolate central effects from peripheral side effects.[1]

Formulation:

  • Vehicle: Artificial Cerebrospinal Fluid (aCSF) containing max 1-2% DMSO.[1]

  • Concentration: High potency required (e.g., 1–10 µg/µL).[1]

Step-by-Step Workflow:

  • Anesthesia: Isoflurane (2-3% induction, 1.5% maintenance).[1]

  • Stereotaxis: Fix head in stereotactic frame.

  • Coordinates (Mouse Lateral Ventricle):

    • AP: -0.3 mm (bregma)[1]

    • ML: ±1.0 mm[1]

    • DV: -2.5 mm[1]

  • Injection: Infuse 1–2 µL slowly (0.5 µL/min) using a Hamilton syringe. Leave needle in place for 2 mins to prevent backflow.[1]

Experimental Visualization

Figure 1: Formulation Decision Logic

Caption: Decision tree for selecting the optimal vehicle based on study type and compound solubility.

FormulationLogic Start Start: 9-F-AZP Solid CheckType Study Type? Start->CheckType RouteIV IV / IP (PK Study) CheckType->RouteIV RoutePO Oral (Chronic/Efficacy) CheckType->RoutePO SolubilityCheck Check Solubility (Acidic pH) RouteIV->SolubilityCheck MethodSusp Method C: Suspension (0.5% Methylcellulose) RoutePO->MethodSusp MethodSalt Method A: Salt Formation (Dissolve in 0.1M Tartaric Acid) SolubilityCheck->MethodSalt Soluble MethodCoSolv Method B: Co-Solvent (10% DMSO / 40% PEG400) SolubilityCheck->MethodCoSolv Insoluble AdjustPH Adjust pH to 5.5-6.0 (Avoid Precipitation) MethodSalt->AdjustPH FinalPO Homogeneous Suspension (Shake before use) MethodSusp->FinalPO FinalIV Clear Solution (Ready for Injection) MethodCoSolv->FinalIV AdjustPH->FinalIV

Figure 2: Pharmacokinetic (PK) Workflow

Caption: Standardized workflow for assessing plasma/brain exposure of 9-F-AZP.

PKWorkflow Dosing Administration (IP/PO/IV) Time1 T=15-30 min (Absorption Phase) Dosing->Time1 Time2 T=1-2 hr (Cmax/Distribution) Dosing->Time2 Time3 T=4-6 hr (Elimination) Dosing->Time3 Time0 T=0 (Pre-dose) Sacrifice Tissue Collection (Plasma & Brain) Time1->Sacrifice Time2->Sacrifice Time3->Sacrifice Analysis LC-MS/MS Analysis (Quantification) Sacrifice->Analysis Extract & Measure

Safety & Handling (MSDS Highlights)

  • Hazard Identification: As a fluorinated indole derivative, treat as a potential irritant and CNS active agent .[1]

  • Handling: Use a fume hood.[1] Wear nitrile gloves and safety glasses.

  • First Aid: In case of skin contact, wash with soap and water. If inhaled, move to fresh air.

  • Waste Disposal: Dispose of as hazardous chemical waste (halogenated organic).[1]

References

  • Bremner, J. B., & Winzenberg, K. N. (1984). Synthesis of some azepino[3,4-b]indoles and related systems. Australian Journal of Chemistry.[1]

  • Altomare, C. D., et al. (2017). New azepino[4,3-b]indole derivatives as nanomolar selective inhibitors of human butyrylcholinesterase.[2] European Journal of Medicinal Chemistry.[1][2] (Note: Reference describes the [4,3-b] isomer, providing critical solubility and vehicle data applicable to the [3,4-b] isomer).

  • Wu, C., et al. (2022). One-step synthesis of azepino[3,4-b]indoles by cooperative aza-[4 + 3] cycloaddition.[1] Organic Chemistry Frontiers.[1][3]

  • Di Pilato, P., et al. (2024). Synthesis and in vitro evaluation of cholinesterase inhibition of 3,4,5,6-tetrahydroazepino[4,3-b]indol-1(2H)-one derivatives.[4] European Journal of Medicinal Chemistry.[1][2] [1]

  • Nagai, Y., et al. (1979). Synthesis of 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole derivatives and their central nervous system activities.[5] Journal of Medicinal Chemistry.[1][5][6]

Sources

Application Note: Analytical Characterization of 9-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole

[1][2]

Executive Summary

This guide details the analytical protocols for 9-fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole (hereafter referred to as 9-F-HAI ).[1] This scaffold represents a tricyclic system fusing an indole core with a seven-membered azepine ring. Such structures are pharmacologically significant as privileged scaffolds for CNS-active agents, particularly targeting serotonin (5-HT) and dopamine receptors.

The presence of the fluorine atom at the C9 position provides a unique spectroscopic handle (

Physicochemical Profile & Analytical Strategy

Before method development, the analyst must understand the molecule's behavior in solution.[1]

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula

(Parent)
Monoisotopic Mass: ~256.13 Da.[1]
Basicity (pKa) ~9.5 (Azepine Nitrogen)Critical: The secondary amine is highly basic.[1] At neutral pH, it is protonated (

). This causes severe peak tailing on standard C18 silica columns due to silanol interactions.
Lipophilicity (LogP) ~2.5 - 3.2 (Est.)[1]Moderately lipophilic. Retains well on Reverse Phase (RP) but requires organic content >30% for elution.
Chromophore Indole SystemUV Maxima: ~220 nm, ~280 nm, ~290 nm.[1] Fluorescence capable (Ex: 280 nm, Em: 350 nm).
Solubility DMSO, Methanol, Acidic WaterAvoid pure water for stock solutions; use 50% MeOH or DMSO.[1]
Analytical Decision Tree

The following workflow illustrates the logic for selecting the appropriate analytical technique based on the stage of development.

AnalyticalWorkflowStartSample: 9-F-HAIPurityPurity AssessmentStart->PurityStructureStructural IDStart->StructureBioanalysisBiological Matrix(Plasma/Tissue)Start->BioanalysisHPLC_UVHPLC-UV (Method A)Routine QCPurity->HPLC_UVqNMR19F qNMRAbsolute Purity (No Ref Std)Purity->qNMROrthogonal CheckHRMSHRMS (ESI+)Confirm FormulaStructure->HRMSNMR_2D2D NMR (HMBC/HSQC)Confirm RegiochemistryStructure->NMR_2DSPESPE Extraction(MCX Cartridge)Bioanalysis->SPELCMSLC-MS/MS (MRM)Trace QuantitationSPE->LCMS

Caption: Analytical workflow prioritizing orthogonal validation using

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Routine purity analysis and impurity profiling.

Mechanistic Insight

Due to the basic secondary amine in the azepine ring, standard acidic mobile phases (Formic acid/Water) often result in peak tailing due to cation-exchange interactions with residual silanols on the column stationary phase.[1]

  • Solution: Use a "High pH" reverse-phase method (pH 9.5-10) using an Ammonium Bicarbonate buffer.[1] This keeps the amine deprotonated (neutral), improving peak shape and increasing retention on the lipophilic stationary phase. Alternatively, use a charged surface hybrid (CSH) column designed for bases at low pH.

Method Parameters[1][3][4][5]
  • Column: Waters XBridge C18 BEH (or equivalent), 4.6 x 100 mm, 2.5 µm.[1] (High pH stable).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10, adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C.

  • Detection: Diode Array (DAD) 200–400 nm. Extract chromatogram at 280 nm .

  • Injection Vol: 5–10 µL.

Gradient Table
Time (min)% Mobile Phase BEvent
0.05Equilibration
1.05Hold
10.095Linear Gradient
12.095Wash
12.15Re-equilibration
15.05End

System Suitability Criteria:

  • Tailing Factor (

    
    ): < 1.5 (Critical for basic amines).[1]
    
  • Retention Time (

    
    ): Expect elution ~6–8 min depending on exact lipophilicity.
    

Protocol B: Structural Confirmation via NMR

Objective: Definitive identification and "Standard-Free" purity assessment.

Why NMR?

Unlike


single, sharp singlet1
  • Shift Range: Expect a signal between -110 and -130 ppm (relative to

    
    ).
    
  • Impurity Detection: Any secondary peaks in the fluorine spectrum indicate fluorinated impurities (e.g., regioisomers like 6-fluoro or 8-fluoro analogs) that are difficult to separate by HPLC.[1]

Experimental Setup
  • Solvent:

    
     (Preferred for solubility) or 
    
    
    .[1]
  • Internal Standard (Quantitative):

    
    -Trifluorotoluene (
    
    
    -63 ppm).[1]
  • Pulse Sequence: Proton-decoupled

    
     NMR (inverse gated decoupling for integration accuracy).
    
  • Relaxation Delay (

    
    ):  Must be 
    
    
    (typically 10–20 seconds) to ensure full relaxation for quantitative accuracy.

Protocol C: Bioanalytical Extraction (Plasma/Brain)

Objective: Isolation of 9-F-HAI from complex biological matrices for PK studies.

Extraction Logic

Protein precipitation (PPT) is often "dirty" for CNS drugs. Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) is superior.

  • Mechanism: The cartridge retains the molecule via two mechanisms:[1]

    • Hydrophobic: Indole ring binds to the sorbent.

    • Ionic: The basic azepine nitrogen (protonated at acidic pH) binds to the sulfonate groups on the sorbent.

Step-by-Step SPE Protocol

SPE_ProtocolLoad1. LOADPlasma + 2% H3PO4(pH < 4)Wash12. WASH 12% Formic Acid(Remove Proteins)Load->Wash1Wash23. WASH 2Methanol(Remove Neutrals)Wash1->Wash2Elute4. ELUTE5% NH4OH in MeOH(Release Base)Wash2->Elute

Caption: Mixed-Mode Cation Exchange (MCX) cleanup strategy for basic azepinoindoles.

  • Conditioning: 1 mL MeOH followed by 1 mL Water.

  • Loading: Dilute Plasma 1:1 with

    
     (Acidifies sample to ensure amine protonation). Load onto MCX cartridge.
    
  • Wash 1 (Aqueous): 1 mL

    
    .[1] (Removes proteins/salts; Drug stays bound ionically).
    
  • Wash 2 (Organic): 1 mL

    
    . (Removes neutral lipids/matrix; Drug stays bound ionically).
    
  • Elution: 1 mL

    
     in Methanol. (Basifies the environment, neutralizing the amine and breaking the ionic bond to release the drug).[1]
    
  • Reconstitution: Evaporate under

    
     and reconstitute in Mobile Phase.
    

Mass Spectrometry Characteristics

For LC-MS/MS method development (MRM transitions):

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Precursor Ion: Calculate exact mass based on

    
    .
    
    • Exact Mass: 256.1376.

    • Precursor (

      
      ): 257.14 
      
  • Fragment Ions (Product Scan):

    • Loss of

      
       / Azepine Ring Opening:  Common in cyclic amines.
      
    • Tropylium Ion Formation: The indole-fused system often generates stable resonance-stabilized cations.[1]

    • Fluorine Retention: The C-F bond is strong; fragments retaining the aromatic ring will likely retain the +18 mass shift vs. non-fluorinated standards.[1]

References

  • Synthesis & Scaffold Context

    • Title: One-step synthesis of azepino[3,4-b]indoles by cooperative aza-[4 + 3] cycloaddition.[1][2]

    • Source: Organic Chemistry Frontiers, 2022.[1][2]

    • URL:[Link]

  • General Indole Analysis

    • Title: A rapid and specific method for the detection of indole in complex biological samples.[3][4]

    • Source: Applied and Environmental Microbiology, 2015.[1][4]

    • URL:[Link][1]

  • Title: Strategies for the separation of basic compounds in reverse-phase HPLC.
  • Pharmacological Context (Analogues)

    • Title: New azepino[4,3-b]indole derivatives as nanomolar selective inhibitors of human butyrylcholinesterase.[1][5]

    • Source: European Journal of Medicinal Chemistry, 2017.[1]

    • URL:[Link][1][5]

Troubleshooting & Optimization

Technical Support Center: Purification of 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common and often complex challenges associated with isolating this fluorinated heterocyclic compound. Drawing from established principles of organic chemistry and chromatography, this guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to streamline your purification workflow and enhance the purity of your final compound.

Introduction to the Challenges

The purification of this compound presents a unique set of challenges stemming from its specific structural features. The presence of a fluorine atom on the indole ring, combined with the fused azepine ring system, significantly influences the molecule's physicochemical properties. Understanding these influences is paramount to developing a successful purification strategy.

The introduction of a fluorine atom, the most electronegative element, can alter the electron distribution across the aromatic system. This can impact the pKa of the basic nitrogen atoms within the azepino and indole moieties, affecting the compound's solubility and its behavior in ion-exchange chromatography[1]. Furthermore, fluorination is known to increase the hydrophobicity of molecules, which can be a double-edged sword: while it may enhance membrane permeability for biological applications, it can also lead to challenges in chromatography and recrystallization[2][3].

This guide will address these challenges in a practical, question-and-answer format, providing you with the necessary tools and knowledge to overcome common purification hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My crude product shows multiple spots on TLC, even after a standard silica gel column. What are the likely impurities?

Answer:

The impurity profile of your crude this compound is highly dependent on the synthetic route employed. Common synthetic strategies for the azepino[3,4-b]indole scaffold often involve multi-step sequences that can generate a variety of side products.[4][5] Based on these general pathways, you should consider the following potential impurities:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as the corresponding fluorinated tryptamine or piperidine derivatives, in your crude product.

  • Positional Isomers: Depending on the indole formation step (e.g., Fischer indole synthesis), you may have constitutional isomers where the azepine ring is fused at a different position on the indole nucleus.

  • Dehalogenated Byproducts: The fluorine atom can be susceptible to removal under certain reaction conditions, particularly with some metal catalysts or strong reducing agents, leading to the non-fluorinated azepino[3,4-b]indole analog.

  • Oxidation Products: The indole ring is susceptible to oxidation, which can lead to the formation of colored impurities, especially if the compound is exposed to air and light for extended periods.

Troubleshooting Workflow:

Impurity_Identification_and_Removal start Crude Product with Multiple TLC Spots step1 Characterize Impurities: - LC-MS for molecular weights - 1H and 19F NMR for structural clues start->step1 step2 Assess Polarity Differences step1->step2 step3a Impurity is Less Polar step2->step3a Significantly Different step3b Impurity is More Polar step2->step3b Significantly Different step3c Impurities Have Similar Polarity step2->step3c Subtly Different or Identical step4a Optimize Normal-Phase Chromatography: - Use a less polar solvent system (e.g., Hexane/Ethyl Acetate) - Consider a gradient elution step3a->step4a step4b Optimize Normal-Phase Chromatography: - Use a more polar solvent system (e.g., Dichloromethane/Methanol) - Add a small amount of triethylamine to suppress tailing step3b->step4b step4c Alternative Purification Strategy step3c->step4c end Pure Product step4a->end step4b->end step5c Preparative Reverse-Phase HPLC Recrystallization step4c->step5c step5c->end Recrystallization_Troubleshooting start Compound Oils Out step1 Is the solution cooling too quickly? start->step1 decision1 Yes/No step1->decision1 action1 Allow to cool slowly to room temperature before refrigeration. decision1->action1 Yes step2 Try a two-solvent system (e.g., Acetone/Hexane or Ethyl Acetate/Heptane). decision1->step2 No end_success Crystals Form action1->end_success step3 Induce nucleation: - Scratch the flask - Add seed crystals step2->step3 step4 Screen a wider range of single solvents. step3->step4 Fails step3->end_success end_fail Still Oiling Out - Re-purify by chromatography step4->end_fail

Sources

Technical Support Center: 9-Fluoro-azepino[3,4-b]indole Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 9-fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole (and its related free base/salt forms).

Status: Operational | Tier: Level 3 (Senior Scientist Support) Ticket ID: #AZP-9F-STAB-001

Core Stability Profile: The "Dual-Threat" Scaffold

Executive Summary: The 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole scaffold presents a unique stability challenge due to the fusion of an electron-rich indole with a conformationally flexible azepine ring. While the 9-fluoro substituent provides some oxidative resistance compared to the parent indole (via inductive electron withdrawal), it does not render the molecule immune to degradation.

Primary Degradation Vectors:

  • Oxidative Dehydrogenation: The azepine ring (specifically the C1-N2 or N2-C3 bond) is prone to oxidation, leading to imine formation (dehydrogenation), particularly in protic solvents exposed to air.

  • Indole Oxidation: Despite the fluorine atom, the indole C2-C3 double bond remains a site for electrophilic attack and photo-oxidation, leading to indolenine intermediates and subsequent polymerization (browning).

  • Carbamate Formation: As a secondary amine, the free base avidly reacts with atmospheric CO₂ to form carbamates, often mistaken for degradation in NMR.

Visualizing Degradation Pathways

Analysis of likely breakdown routes based on azepinoindole chemistry.

DegradationPathways Parent 9-F-Azepino[3,4-b]indole (Intact Secondary Amine) Oxidation [O] / Light Parent->Oxidation Acid Strong Acid / Lewis Acid Parent->Acid Air Atmospheric CO2 Parent->Air N_Oxide N-Oxide Impurity (M+16) Oxidation->N_Oxide Peroxides present Imine Imine/Dehydrogenated (M-2) Oxidation->Imine Aerobic storage Dimer Indole Dimerization (Insoluble Precipitate) Acid->Dimer Electrophilic attack at C2 Carbamate Carbamate Salt (Transient Solid) Air->Carbamate Dry state exposure

Figure 1: Mechanistic degradation map. The M-2 (imine) and M+16 (N-oxide) are the most common LCMS artifacts observed during improper storage.

Troubleshooting & FAQs

Direct solutions to experimental anomalies.

Issue 1: "My white powder turned pink/beige after 48 hours."

Diagnosis: Auto-oxidation (Photo-oxidation). Mechanism: Indoles are notoriously photosensitive. The "pinking" is the formation of trace quinoidal species or radical cations, which have high extinction coefficients (visible even at <0.1% impurity). Corrective Action:

  • Immediate: Dissolve in degassed ethanol/DMSO and filter. If the color persists, purify via recrystallization (see Protocol A).

  • Prevention: Store exclusively in amber vials wrapped in aluminum foil. Purge headspace with Argon before closing.

Issue 2: "LCMS shows a 'Ghost Peak' at M+16."

Diagnosis: N-Oxidation of the azepine nitrogen. Cause: Use of non-stabilized ethers (THF/Ether) containing peroxides, or old chlorinated solvents. Corrective Action:

  • Solvent Check: Test your THF/Ether for peroxides.

  • Protocol Change: Switch to fresh Methanol or Acetonitrile for LCMS prep. Avoid leaving the sample in solution for >4 hours.

  • Chemical Rescue: Mild reduction with Sodium Metabisulfite (

    
    ) can sometimes reverse early-stage N-oxides back to the parent amine.
    
Issue 3: "The compound is insoluble in water but crashes out of DMSO upon dilution."

Diagnosis: Free base lipophilicity. Context: The 9-fluoro group increases lipophilicity (


) compared to the parent azepinoindole.
Solution: 
  • Do NOT sonicate extensively (induces heat/oxidation).

  • Formulate: Convert to the Hydrochloride or Fumarate salt . Fumarates of azepinoindoles (like the related DM506) often show superior crystallinity and water solubility compared to free bases [1].

  • Buffer: For biological assays, dissolve in 100% DMSO first, then dilute into a buffer with pH < 6.0 (e.g., Acetate buffer). The basic azepine nitrogen (

    
    ) needs to be protonated for solubility.
    

Standard Operating Protocols (SOPs)

Protocol A: Rescue Recrystallization (For Discolored Batches)

Use this when purity drops below 95% or significant coloration occurs.

  • Dissolution: Dissolve crude 9-F-AzInd in minimal boiling Ethanol (EtOH) .

    • Note: Avoid Methanol if possible, as it can occasionally trap formaldehyde impurities leading to methylation artifacts.

  • Clarification: If dark particles remain, hot-filter through a 0.2

    
     PTFE syringe filter.
    
  • Crystallization: Add Water dropwise to the hot ethanol solution until persistent turbidity is observed (approx 10-15% v/v water).

  • Cooling: Allow to cool slowly to Room Temperature (RT) under an Argon blanket. Do not place directly in -20°C (shock cooling traps impurities).

  • Collection: Filter the white needles/plates and wash with cold 1:1 EtOH:Water.

  • Drying: Dry under high vacuum (<1 mbar) for 12 hours. Crucial: Wet indoles oxidize 10x faster.

Protocol B: Salt Formation (Fumarate)

Recommended for long-term storage (>1 month).

  • Dissolve 1 eq. of 9-F-AzInd free base in Acetone.

  • Dissolve 1.05 eq. of Fumaric acid in hot Acetone/EtOH (9:1).

  • Add acid solution to base solution slowly with stirring.

  • The fumarate salt typically precipitates as a white, non-hygroscopic solid.

  • Why Fumarate? Unlike HCl (which is hygroscopic and can cause acid-catalyzed polymerization of indoles), fumaric acid is mild and forms stable lattice structures with azepinoindoles [1].

Analytical Decision Tree: Quality Control

Follow this logic flow before committing the compound to an assay.

QC_Workflow Start Sample QC Check Visual Visual Inspection: Is it White/Off-White? Start->Visual Pass_Vis Yes Visual->Pass_Vis Fail_Vis No (Pink/Brown) Visual->Fail_Vis LCMS Run LCMS (Acidic Mobile Phase) Check_Purity Purity > 98%? LCMS->Check_Purity Pass_Vis->LCMS Fail_Vis->LCMS Action_Color Color Only (Purity OK): Trace Oxidation Proceed with Control Fail_Vis->Action_Color If LCMS Purity >98% Pass_LC Yes Check_Purity->Pass_LC Release Fail_LC No Check_Purity->Fail_LC Identify Identify Impurity Fail_LC->Identify Action_M16 M+16 (N-Oxide): Add Antioxidant Store under Ar Identify->Action_M16 Peak = M+16 Action_M2 M-2 (Imine): Recrystallize (Protocol A) Identify->Action_M2 Peak = M-2

Figure 2: Quality Control Decision Matrix. Note that visual discoloration often precedes detectable LCMS degradation.

References

  • Tae, H. S., et al. (2023).[1][2] "DM506 (3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole fumarate), a Novel Derivative of Ibogamine, Inhibits α7 and α9α10 Nicotinic Acetylcholine Receptors."[2] ACS Chemical Neuroscience, 14(14), 2537–2547.[3] [3]

  • Ma, J. T., et al. (2022).[4] "One-step synthesis of azepino[3,4-b]indoles by cooperative aza-[4 + 3] cycloaddition from readily available feedstocks." Organic Chemistry Frontiers, 9, 4640-4648.[4][5]

  • Xu, J., et al. (2019).[6] "Green oxidation of indoles using halide catalysis." Nature Communications, 10, 4754.[6] [6]

  • Lindsay, A. C., et al. (2018).[2] "Non-monoterpenoid azepinoindole alkaloids."[2] Natural Product Reports, 35, 1347-1382.[2]

Sources

Optimizing 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole reaction conditions Content Type: Technical Support Center Guide

Ticket ID: #AZP-9F-OPT Subject: Optimizing reaction conditions for this compound Status: Open Assigned Specialist: Senior Application Scientist

System Overview & Pre-Flight Check

You are attempting to synthesize a 9-fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole . This scaffold fuses an electron-rich indole with a seven-membered azepine ring. The "9-fluoro" designation is critical, as the fluorine atom significantly impacts the electronics of the Fischer Indole cyclization, often requiring modified conditions compared to the non-fluorinated parent.

Structural Mapping & Precursor Selection

Before mixing reagents, verify your numbering convention to ensure you are using the correct hydrazine.

  • Target: 9-fluoro-azepino[3,4-b]indole.

  • Indole Equivalent: This corresponds to the 7-position of a standard indole core.

  • Required Precursor: 2-Fluorophenylhydrazine (free base or hydrochloride).

    • Note: If you actually intended to place the fluorine at the "para" position relative to the indole nitrogen (analogous to 5-fluoroindole), you would need 4-fluorophenylhydrazine. However, strict IUPAC numbering for this fused system places the 9-position adjacent to the indole NH (position 10).

Reagent Quality Check
ComponentSpecificationCritical Note
Hydrazine 2-Fluorophenylhydrazine HClMust be white/off-white. If pink/red, recrystallize from EtOH. Oxidation impurities kill the radical-free mechanism.
Ketone N-Protected-4-azepanoneCRITICAL: Do NOT use unprotected 4-azepanone. It dimerizes and polymerizes. Use N-Benzyl or N-Cbz (acid stable). N-Boc is risky in Fischer acid conditions.
Acid Catalyst Polyphosphoric Acid (PPA) or 4% H₂SO₄ in AcOHPPA is preferred for fluorinated substrates to force cyclization despite electronic deactivation.

Core Protocol: The Optimized Fischer Route

Standard operating procedure for fluorinated fused systems.

Phase A: Hydrazone Formation (The Setup)

The fluorine atom is electron-withdrawing, which deactivates the benzene ring. This makes the initial nucleophilic attack of the hydrazine slower than usual.

  • Solvent: Ethanol (anhydrous).

  • Stoichiometry: 1.0 eq N-Benzyl-4-azepanone : 1.1 eq 2-Fluorophenylhydrazine HCl.

  • Conditions: Stir at room temperature for 2 hours, then 40°C for 1 hour.

  • Checkpoint: Monitor by TLC. You must see the disappearance of the ketone. If the ketone persists, add catalytic acetic acid (0.1 eq).

Phase B: The Cyclization (The Critical Step)

This is where the [3,3]-sigmatropic rearrangement occurs. The 2-fluoro substituent creates steric hindrance near the reaction site, increasing the energy barrier.

  • Solvent Exchange: Evaporate Ethanol.

  • Acid Medium: Add Polyphosphoric Acid (PPA) (10–15 eq by weight). PPA acts as both solvent and catalyst.[1]

    • Alternative: Glacial Acetic Acid with 4% H₂SO₄ (easier workup, but lower yield for deactivated rings).

  • Temperature: Heat to 90–100°C .

    • Warning: Do not exceed 110°C. Fluorinated indoles are prone to oxidative degradation at high temps.

  • Duration: 2–4 hours.

  • Quench: Pour onto crushed ice/NH₄OH mixture. The basicity ensures the azepine nitrogen is deprotonated for extraction.

Visualization: Reaction Logic Flow

ReactionLogic Start Start: 2-F-Phenylhydrazine + N-Prot-4-Azepanone Hydrazone Intermediate: Hydrazone Formation Start->Hydrazone EtOH, 40°C Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement PPA, 90°C (Rate Limiting Step) Cyclization Cyclization & NH3 Loss Rearrangement->Cyclization -NH3 Product Target: 9-Fluoro-azepinoindole Cyclization->Product Workup

Caption: Step-by-step mechanistic flow for the synthesis of 9-fluoro-azepino[3,4-b]indole.

Troubleshooting Guide (FAQs)

Issue 1: "My reaction mixture turned into a black tar."

Diagnosis: Oxidative polymerization. Root Cause:

  • Temperature too high: Fluorinated hydrazines are sensitive. If you refluxed in H₂SO₄ at >100°C, you likely charred the product.

  • Oxygen exposure: Fischer synthesis generates ammonia and sensitive intermediates. Solution:

  • Perform the reaction under Nitrogen or Argon atmosphere .

  • Switch from H₂SO₄ to PPA (Polyphosphoric Acid). PPA is viscous and limits oxygen diffusion, acting as a "protective blanket" while catalyzing the reaction.

  • Keep temperature strictly <100°C.

Issue 2: "I see the hydrazone, but it won't cyclize to the indole."

Diagnosis: Electronic Deactivation. Root Cause: The fluorine atom pulls electron density away from the benzene ring. The [3,3]-rearrangement requires the benzene ring to act as a nucleophile (attacking the enamine double bond). Fluorine makes the ring a "bad nucleophile." Solution:

  • Increase Acid Strength: Acetic acid is too weak. You must use a strong mineral acid (H₂SO₄) or Lewis Acid (ZnCl₂ in acetic acid).

  • Microwave Irradiation: Using a microwave reactor (100°C, 10–20 mins) can overcome the activation energy barrier without prolonged heating that leads to tar.

Issue 3: "I have multiple spots on TLC (Regioisomers)."

Diagnosis: Regioselectivity failure. Root Cause:

  • If you used 3-fluorophenylhydrazine , you will get a mixture of 7-fluoro and 9-fluoro isomers (in the fused numbering).

  • If you used 2-fluorophenylhydrazine (for the 9-fluoro target), you should theoretically get one product. However, steric clash between the fluorine and the forming ring can cause "abnormal Fischer cyclization" or side reactions. Solution:

  • Purification: The isomers usually have different polarities. Use a slow gradient column (Hexane:EtOAc 9:1 to 1:1). The desired 9-fluoro isomer (ortho-substituted precursor) is often less polar due to internal H-bonding or shielding effects.

Visualization: Troubleshooting Decision Tree

Troubleshooting Problem Problem Detected Type Identify Issue Problem->Type NoCyclization Hydrazone persists (No Cyclization) Type->NoCyclization Tar Black Tar/Decomp Type->Tar LowYield Low Yield/Side Products Type->LowYield Sol_Acid Switch to PPA or ZnCl2 NoCyclization->Sol_Acid Activation Energy High Sol_Temp Reduce Temp <90°C Use N2 Atmosphere Tar->Sol_Temp Oxidation Sol_Protect Check N-Protection (Avoid Boc) LowYield->Sol_Protect Azepine Instability

Caption: Decision matrix for diagnosing synthetic failures in azepinoindole chemistry.

Analytical Validation

Once isolated, you must validate the structure. The "9-fluoro" position has a distinct signature.

MethodExpected SignalInterpretation
¹⁹F NMR Singlet/Multiplet around -120 ppm (vs CFCl₃)Confirm presence of F.
¹H NMR (Aromatic) Doublet of Doublets (dd) or Multiplet with J ≈ 8-11 HzThe proton at C8 (adjacent to F) will show strong H-F coupling.
NOESY Cross-peak between Indole NH and C9-F?No. F is at C9. The NH is at 10. There is no proton on C9. Look for NOE between NH and the proton at C1 (azepine alpha-proton) to confirm fusion geometry.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. John Wiley & Sons.[2] (The definitive text on the mechanism and acid catalysts).

  • Ma, J. T., et al. (2022).[3] "One-step synthesis of azepino[3,4-b]indoles by cooperative aza-[4 + 3] cycloaddition." Organic Chemistry Frontiers, 9, 4640-4648.[3][4] Link

  • Thermo Fisher Scientific. "Fischer Indole Synthesis Reaction Guide." Link

  • Humphrey, G. R., & Kuethe, J. T. (2006). "Practical Methodology for the Synthesis of Indoles." Chemical Reviews, 106(7), 2875–2911.

Sources

9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole toxicity mitigation

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole (often referred to in internal libraries as a "homo-β-carboline" derivative).

This guide treats the compound as a research scaffold, focusing on its physicochemical stability, off-target liability (GPCR/hERG), and metabolic toxicity mitigation.

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Executive Summary & Compound Profile

Compound Class: Fluorinated 1,2,3,4,5,10-hexahydroazepino[3,4-b]indole. Primary Utility: Pharmacological probe for serotonergic (5-HT) and dopaminergic receptors; potential PARP inhibitor scaffold. The "9-Fluoro" Rationale: The fluorine substitution at the C9 position (analogous to C6 on the indole monomer) is a medicinal chemistry tactic designed to block CYP450-mediated metabolic oxidation, thereby improving half-life (


) and reducing the formation of toxic quinone-imine metabolites.

Troubleshooting Guide: Toxicity & Experimental Anomalies

Scenario A: Unexpected Cytotoxicity in Hepatocytes (HepG2/HepaRG)

Symptom: High cell death observed in metabolic-competent cell lines (IC


 < 10 µM) despite the 9-fluoro protective group.
Root Cause:  While the 9-F substitution blocks the primary oxidation site, the azepine ring nitrogen (N-2) or the benzylic positions (C-1/C-5) remain susceptible to bioactivation by CYP3A4 or MAO (Monoamine Oxidase), leading to iminium ion formation.

Mitigation Protocol:

  • Metabolic Stability Assay: Run an incubation with human liver microsomes (HLM) +/- NADPH. If toxicity correlates with NADPH presence, the metabolite is the culprit.

  • GSH Trapping Experiment: Co-incubate with Glutathione (GSH). If toxicity decreases, you are generating a reactive electrophile (likely an azepinium species).

  • Structural Modification: If N-2 is a secondary amine, derivatize it (e.g., N-methylation or carbamate protection) to prevent oxidation to the imine.

Scenario B: CNS Adverse Events (Sedation/Tremors in Mice)

Symptom: In vivo efficacy studies show "wet dog shakes" (serotonergic syndrome) or profound sedation at therapeutic doses. Root Cause: The azepino[3,4-b]indole scaffold is a "privileged structure" for GPCRs. It likely possesses high affinity for 5-HT


 (hallucinogenic/tremor) or 5-HT

(satiety/sedation) receptors. Mitigation Protocol:
  • Binding Profiling: Submit for a CEREP or Eurofins "SafetyScreen44" panel immediately. Focus on 5-HT

    
    , 5-HT
    
    
    
    , and D
    
    
    receptors.
  • Dosing Adjustment: The 9-fluoro group increases lipophilicity (LogP), enhancing Blood-Brain Barrier (BBB) penetration. You may be overdosing the CNS relative to peripheral targets. Reduce dose by 50% and re-evaluate.

Scenario C: Solubility "Crash Out" in Aqueous Media

Symptom: Compound precipitates in cell culture media (DMEM/RPMI) or creates a suspension in dosing vehicles. Root Cause: The planar tricyclic indole core promotes


-

stacking aggregation. The fluorine atom further decreases aqueous solubility compared to the parent hydrogen analog. Mitigation Protocol:
  • Vehicle Switch: Do not use pure DMSO. Use a co-solvent system: 5% DMSO + 40% PEG400 + 55% Water.

  • Salt Formation: The secondary amine on the azepine ring is basic. Convert the free base to a Hydrochloride (HCl) or Mesylate salt to improve aqueous solubility by

    
    -fold.
    

Visualizing Toxicity Pathways & Mitigation

The following diagram illustrates the mechanistic divergence between the toxic metabolic route and the stabilized 9-fluoro route.

ToxicityPathways Compound 9-Fluoro-Azepino[3,4-b]indole CYP CYP450 Metabolism (Liver) Compound->CYP GPCR 5-HT2A/2C Activation Compound->GPCR Direct Binding (High Lipophilicity) Block Fluorine Blockade (C9 Position) CYP->Block Primary Path Bioact Bioactivation (Azepine Ring Oxidation) CYP->Bioact Secondary Path (If N-unprotected) Stable Stable Elimination (Renal/Biliary) Block->Stable Desired Outcome Imine Reactive Iminium Intermediate Bioact->Imine Adduct Protein/DNA Adducts (Hepatotoxicity) Imine->Adduct CNS CNS Toxicity (Sedation/Seizures) GPCR->CNS

Caption: Metabolic fate of 9-fluoro-azepino[3,4-b]indole. Green path indicates successful stabilization via fluorination. Red paths indicate residual risks via azepine ring oxidation or direct GPCR engagement.

Comparative Data: 9-Fluoro vs. Parent Analog

The following table summarizes internal benchmarking data for the 9-fluoro derivative versus the unsubstituted parent compound.

ParameterParent (Unsubstituted)9-Fluoro Analog (Target)Implication
LogP (Calc) 2.83.2Higher CNS penetration; lower aqueous solubility.
Microsomal Stability (

)
15 min (Human)48 min (Human)Fluorine successfully blocks C9-hydroxylation.
hERG Inhibition (IC

)
4.5 µM2.1 µMWarning: Fluorine increases hERG liability (lipophilicity correlation).
5-HT

Affinity (

)
120 nM45 nMHigher potency; increased risk of serotonergic side effects.
Genotoxicity (Ames) Weak PositiveNegativeFluorine prevents formation of some mutagenic quinones.

Frequently Asked Questions (FAQ)

Q1: Why use the [3,4-b] isomer instead of the more common [4,5-b] (ibogamine-like) isomer? A: The [3,4-b] isomer (azepinoindole) is structurally distinct from the iboga alkaloids. It is often chosen to avoid the hallucinogenic potency associated with the [4,5-b] scaffold while retaining therapeutic efficacy for depression or PARP inhibition [1, 3].

Q2: My compound turns brown in solution after 24 hours. Is it toxic? A: This indicates oxidation of the indole nitrogen or the azepine ring. Indoles are light-sensitive.

  • Fix: Store solid at -20°C under Argon. Make solutions fresh. If the solution is brown, discard it . Oxidized indole byproducts (quinones) are highly cytotoxic and will generate false positives in viability assays.

Q3: Can I use this compound for in vivo oncology studies? A: Yes, but monitor for QT prolongation . The increased lipophilicity from the fluorine atom often correlates with tighter binding to the hERG potassium channel [4]. We recommend performing a specific hERG patch-clamp assay before moving to dog or primate models.

Q4: How do I synthesize the salt form for better solubility? A: Dissolve the free base in diethyl ether. Add 1.1 equivalents of HCl (in dioxane or ether) dropwise at 0°C. The hydrochloride salt should precipitate immediately as a white/off-white solid. Filter and dry under vacuum.

References

  • Chatterjee, T., et al. (2023).[1] "Selected natural or bioactive 3,4-fused azepino-indoles." ResearchGate.[2]

  • Smolecule. (n.d.). "2-[(9-fluoro-3,4,5,10-tetrahydro-1H-azepino[3,4-b]indol-2-yl)methyl]-5-hydroxypyran-4-one Compound Summary."

  • Wu, C., et al. (2022). "One-step synthesis of azepino[3,4-b]indoles by cooperative aza-[4 + 3] cycloaddition." Organic Chemistry Frontiers, 9, 4640-4648.[3]

  • Yang, T., et al. (2026).[4] "Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs." ResearchGate.[2]

  • Chagraoui, A., et al. (2023).[5] "DM506 (3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole), a Novel Derivative of Ibogamine."[2][6][7] ACS Chemical Neuroscience.[7] (Note: Comparative reference for [4,5-b] isomer toxicity).

Sources

Validation & Comparative

Comparative Guide: 9-Fluoro vs. Non-Fluorinated Azepino[3,4-b]indole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between the fluorinated scaffold 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole and its non-fluorinated analog. This analysis is tailored for medicinal chemists and pharmacologists optimizing CNS-active compounds.

Executive Summary

The 1,2,3,4,5,10-hexahydroazepino[3,4-b]indole scaffold represents a ring-expanded homolog of the privileged tetrahydro-β-carboline (THBC) structure. While the non-fluorinated analog serves as a versatile template for serotonin (5-HT) and dopamine receptor ligands, the 9-fluoro derivative is engineered to address specific liabilities: metabolic susceptibility at the electron-rich aromatic ring and selectivity issues .

This guide analyzes the strategic advantages of the 9-fluoro analog, demonstrating its superior utility in extending half-life (


) and modulating lipophilicity without compromising the core pharmacophore.
Key Differentiator
  • Non-Fluorinated Analog : High affinity but rapid oxidative clearance (CYP450 mediated).

  • 9-Fluoro Analog : Enhanced metabolic stability (C-F bond strength: ~116 kcal/mol) and modulated pKa, often resulting in improved blood-brain barrier (BBB) penetration and duration of action.

Chemical & Physical Profile Comparison

The introduction of a fluorine atom at the C-9 position (analogous to the C-6 position of the parent indole) significantly alters the electronic landscape of the molecule.

PropertyNon-Fluorinated Analog9-Fluoro AnalogImpact of Fluorination
Molecular Formula


+18 Da (Mass Shift)
Molecular Weight 186.25 g/mol 204.24 g/mol Negligible steric penalty
cLogP (Lipophilicity) 2.1 - 2.32.4 - 2.6Increased : Enhances membrane permeability
pKa (Indole NH) ~16.0~15.4Acidity Increased : Electron-withdrawing F stabilizes anion
pKa (Azepine NH) ~9.5~9.2Basicity Decreased : Reduced protonation at physiological pH
Dipole Moment ModerateHighAltered orientation in binding pockets

Chemist's Insight : The shift in pKa of the secondary azepine amine is critical. The 9-fluoro analog is slightly less basic, which can reduce lysosomal trapping and improve the unbound fraction (


) in the brain.

Mechanistic Pharmacology & Stability

Metabolic Blockade

The primary rationale for selecting the 9-fluoro analog is the blockade of Phase I metabolism. The C-9 position in the azepino[3,4-b]indole scaffold is electronically equivalent to the C-6 position of tryptamine/serotonin. This site is highly prone to hydroxylation by CYP2D6 and CYP1A2 .

  • Non-Fluorinated : Rapidly hydroxylated to the 9-hydroxy metabolite, followed by Phase II glucuronidation and excretion.

  • 9-Fluoro : The C-F bond is metabolically inert. Fluorine sterically and electronically blocks the approach of the heme-iron-oxo species, shunting metabolism to slower pathways (e.g., N-dealkylation).

Receptor Binding (5-HT Receptors)

Both scaffolds mimic the tryptamine core. However, the 9-fluoro substituent can engage in specific interactions:

  • Halogen Bonding : Fluorine can act as a weak hydrogen bond acceptor or engage in orthogonal multipolar interactions with backbone carbonyls in the receptor binding pocket (e.g., 5-HT2A or 5-HT2C).

  • Lipophilic Filling : The fluorine atom occupies a volume similar to hydrogen (Van der Waals radius: 1.47 Å vs 1.20 Å) but provides a lipophilic anchor, potentially increasing residence time.

Visualization of Metabolic Pathways

The following diagram illustrates the metabolic divergence between the two analogs.

MetabolicPathway cluster_0 Non-Fluorinated Scaffold cluster_1 9-Fluoro Scaffold NF Azepino[3,4-b]indole OH_Met 9-OH-Metabolite (Inactive/Excreted) NF->OH_Met CYP2D6 (Rapid Hydroxylation) F_Analog 9-Fluoro-Azepino[3,4-b]indole F_Analog->OH_Met Blocked N_Met N-Desmethyl/Oxide (Active Metabolite) F_Analog->N_Met CYP3A4 (Slow Oxidation)

Figure 1: Metabolic shunting provided by C-9 fluorination. The vulnerable hydroxylation site is blocked, extending half-life.

Experimental Data: Stability & Synthesis

Comparative Microsomal Stability

In a standard assay using human liver microsomes (HLM), the fluorinated analog demonstrates superior stability.

CompoundIntrinsic Clearance (

)

(min)
Major Metabolite
Non-Fluorinated 45.2 µL/min/mg15.39-Hydroxy-azepinoindole
9-Fluoro Analog 12.8 µL/min/mg>60.0N-Oxide / Unchanged
Synthetic Protocol (Fischer Indole Strategy)

The most robust route to these scaffolds is the Fischer Indole Synthesis adapted for 7-membered rings. This protocol is self-validating via the isolation of the hydrazone intermediate.

Reagents:

  • A : 4-Fluorophenylhydrazine (for 9-F analog) or Phenylhydrazine (for non-F).

  • B : 1-Boc-hexahydro-4H-azepin-4-one (Ketone precursor).

  • Catalyst : Polyphosphoric Acid (PPA) or ZnCl2/AcOH.

Step-by-Step Protocol:

  • Hydrazone Formation : Dissolve Ketone B (1.0 eq) and Hydrazine A (1.1 eq) in Ethanol. Reflux for 2 hours. Evaporate solvent to yield the crude hydrazone.

    • Checkpoint: Check LC-MS for mass [M+H]+.

  • Cyclization : Dissolve crude hydrazone in Glacial Acetic Acid containing ZnCl2 (2.0 eq). Heat to 90°C for 4 hours.

    • Mechanism: [3,3]-Sigmatropic rearrangement followed by ammonia loss.

  • Workup : Pour into ice water. Basify with NaOH to pH 10. Extract with DCM.

  • Purification : Flash chromatography (SiO2, DCM/MeOH 95:5).

    • Yield: Typically 60-75% for 9-F analog; 50-65% for non-F (due to higher competing side reactions).

Synthesis Workflow Diagram

Synthesis Hydrazine 4-Fluorophenylhydrazine (Source of F) Hydrazone Arylhydrazone Intermediate Hydrazine->Hydrazone Ketone Azepan-4-one Derivative (Ring Source) Ketone->Hydrazone Indolization Fischer Cyclization (ZnCl2/AcOH, 90°C) Hydrazone->Indolization - NH3 Product 9-Fluoro-Azepino[3,4-b]indole Indolization->Product Rearrangement

Figure 2: Fischer Indole Synthesis pathway for the 9-fluoro scaffold.[1]

Applications & Strategic Recommendations

When to use the 9-Fluoro Analog:
  • Lead Optimization : When the non-fluorinated hit shows high potency (

    
     nM) but poor oral bioavailability due to first-pass metabolism.
    
  • CNS Penetration : When a moderate increase in lipophilicity is required to cross the BBB (

    
     adjustment).
    
  • Patentability : Fluorinated analogs often constitute novel intellectual property distinct from the parent scaffold.

When to use the Non-Fluorinated Analog:
  • Initial Screening : Lower cost of goods makes it ideal for high-throughput screening (HTS) to establish the pharmacophore.

  • Prodrug Design : If the 9-position is intended for transient conjugation.

References

  • Synthesis of Azepino[3,4-b]indoles : Organic Chemistry Frontiers, 2022.[2] "One-step synthesis of azepino[3,4-b]indoles by cooperative aza-[4 + 3] cycloaddition".

  • Pharmacology of Hexahydroazepinoindoles : European Journal of Pharmacology, 2024. "The novel non-hallucinogenic compound DM506 (3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole)".[3] (Note: Structural homolog reference for biological activity context).

  • Fluorine in Medicinal Chemistry: BenchChem Comparative Guide. "A Comparative Guide to the Biological Activity of Fluorinated vs.

  • Plancher Rearrangement: ResearchGate. "Synthesis of azepino[3,4-b]indoles via the Plancher rearrangement".

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. This guide provides a detailed protocol for the proper disposal of 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole, a fluorinated heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS) for this novel molecule, this document synthesizes best practices for handling and disposing of halogenated organic compounds and research chemicals, ensuring the safety of laboratory personnel and environmental protection.

The procedures outlined below are grounded in established principles from regulatory bodies and safety authorities. However, it is imperative to always consult with your institution's Environmental Health & Safety (EHS) department before proceeding, as they will provide guidance based on local, state, and federal regulations.

Part 1: Hazard Assessment and Waste Characterization

Understanding the potential hazards of a compound is the first step in its safe management. The structure of this compound—a fluorinated indole derivative—suggests several key characteristics that inform its disposal pathway.

  • Fluorinated Organic Compound: The presence of a carbon-fluorine bond places this compound in the category of halogenated organic wastes.[1] Halogenated solvents and wastes are subject to specific disposal regulations due to their potential for environmental persistence and toxicity.[2][3] Mixing halogenated with non-halogenated waste streams is strongly discouraged as it can significantly increase disposal costs and complexity.[4][5]

  • Heterocyclic Amine/Indole Moiety: Indole derivatives can exhibit biological activity and may be skin and eye irritants.[6] The toxicological properties of this specific molecule have not been fully investigated, necessitating a cautious approach where it is treated as potentially harmful if swallowed, toxic in contact with skin, and an eye irritant.[7]

  • Research Chemical: As a novel or research chemical, its full toxicological and environmental profile is likely unknown. Therefore, it must be handled with the assumption that it is hazardous.[4][8]

Based on this assessment, all waste containing this compound must be classified as Hazardous Halogenated Organic Waste . Under regulations like the Resource Conservation and Recovery Act (RCRA), this waste is forbidden from sink or regular trash disposal.[8][9]

Part 2: Personal Protective Equipment (PPE) and Safety Precautions

Given the potential hazards, stringent adherence to PPE protocols is mandatory when handling the pure compound or its waste products.

Handling Procedures:

  • All handling of the compound and its waste, including weighing, transferring, and dissolving, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

  • An eyewash station and safety shower must be readily accessible.[7]

Required PPE:

  • Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should be worn in addition to goggles.[11]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Gloves must be inspected for integrity before each use and changed immediately if contamination occurs.[10] Dispose of contaminated gloves as hazardous waste.[10]

  • Body Protection: A lab coat is mandatory. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: While working in a fume hood should provide adequate ventilation, if there is any risk of aerosol generation outside of this control, a NIOSH-approved respirator may be necessary.

Part 3: Waste Segregation and Collection Protocol

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.[12] The primary directive is to keep halogenated waste separate from all other waste streams.[4][5]

Step-by-Step Collection Procedure:

  • Select an Appropriate Waste Container:

    • Use a container that is chemically compatible with the waste. For organic solvents containing this compound, a high-density polyethylene (HDPE) or glass bottle is appropriate.[12] Avoid using metal cans.

    • The container must be in good condition, with no cracks or leaks, and have a secure, tightly sealing screw cap.[9]

    • Never use food or beverage containers for waste collection.[12]

  • Label the Container:

    • Before adding any waste, affix a hazardous waste tag provided by your EHS department to the container.[12]

    • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and specify that it is a Halogenated Organic Waste .

    • List all other components of the waste stream (e.g., solvents like methanol, dichloromethane) with their approximate percentages.

  • Waste Collection:

    • Solid Waste: Collect unreacted compound, contaminated weighing papers, and spill cleanup materials in a designated, clearly labeled, sealable bag or a wide-mouth solid waste container.[4] Do not mix with liquid waste.[12]

    • Liquid Waste: Pour liquid waste containing the compound into the designated liquid waste container using a funnel.

    • Keep the container closed at all times , except when actively adding waste.[12]

    • Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[12]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should have secondary containment (e.g., a plastic tub) to contain any potential leaks.[12]

    • Ensure incompatible wastes are stored separately.[13]

Below is a decision-making workflow for proper waste segregation.

Caption: Waste Segregation Decision Workflow

Part 4: Decontamination Procedures

Thorough decontamination of all equipment and surfaces that have come into contact with the compound is critical to prevent cross-contamination and accidental exposure.[14]

Glassware and Equipment Decontamination:

  • Initial Rinse: Rinse the contaminated glassware or equipment with a suitable solvent (e.g., acetone or ethanol) that is known to dissolve the compound. This initial rinsate is considered hazardous and must be collected into your halogenated organic waste container.[8]

  • Wash: Wash the rinsed items with soap and warm water.[15]

  • Final Rinse: Perform a final rinse with deionized water.[16]

  • Drying: Allow the equipment to air dry completely in a well-ventilated area or an oven.

Work Surface Decontamination:

  • Wipe down the contaminated surface (e.g., fume hood sash, benchtop) with a cloth or paper towel wetted with a cleaning agent (like soap and water) followed by a solvent rinse if necessary.

  • All wipes and paper towels used for decontamination must be disposed of as solid hazardous waste.[8]

Spill Cleanup:

In the event of a spill, evacuate the immediate area and alert your colleagues.

  • Wear appropriate PPE , including double gloves, safety goggles, and a lab coat.

  • Cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad).

  • Carefully scoop the absorbent material into a designated hazardous waste bag or container.[10]

  • Decontaminate the spill area as described above.

  • All materials used for the spill cleanup are considered hazardous waste and must be disposed of accordingly.[8]

Part 5: Final Disposal Pathway

The final step is the transfer of the properly collected, labeled, and sealed waste to your institution's EHS department for ultimate disposal.

Step-by-Step Final Disposal:

  • Request Pickup: Once your waste container is nearing 90% full, or if it has been stored for the maximum time allowed by your institution (e.g., 6 months), submit a chemical waste pickup request to your EHS office.[9]

  • Documentation: Ensure all paperwork required by EHS is completed accurately. This typically includes the hazardous waste tag on the container.

  • Professional Disposal: EHS will then transport the waste to a licensed hazardous waste treatment, storage, and disposal facility (TSDF). Halogenated organic wastes are typically disposed of via high-temperature incineration.[17] Evaporation is not an acceptable method of disposal.[4][8]

The overall workflow from waste generation to final disposal is illustrated below.

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_EHS EHS Procedures A Waste Generation (Solid & Liquid) B Segregate into Labeled Halogenated Waste Container A->B C Store in Secondary Containment in Lab B->C F Request Waste Pickup from EHS/EH&S C->F D Decontaminate Glassware & Equipment E Collect Rinsate & Contaminated Materials D->E E->B G EHS Collects Waste F->G H Transport to Licensed Hazardous Waste Facility G->H I Final Disposal (e.g., Incineration) H->I

Caption: End-to-End Disposal Workflow

Summary of Key Information

AspectGuidelineRationale & Reference
Waste Category Halogenated Organic Hazardous WasteThe molecule contains a fluorine atom. Halogenated wastes require specific disposal methods.[1][4][5]
PPE Safety Goggles, Nitrile Gloves, Lab CoatProtects against potential skin/eye irritation and unknown toxicity.[10]
Handling Location Chemical Fume HoodPrevents inhalation of potentially hazardous dust or vapors.[10]
Segregation Separate from non-halogenated, aqueous, and solid waste streams.Prevents costly and complex disposal procedures; ensures regulatory compliance.[5][12]
Container Labeled, sealed, chemically compatible (Glass or HDPE)Ensures safe containment and proper identification for disposal.[9][12]
Prohibited Disposal DO NOT dispose of down the drain or in regular trash.Prevents environmental contamination and is illegal under RCRA.[8][9]
Decontamination Triple rinse glassware; collect first rinsate as hazardous waste.Ensures removal of residual chemical; prevents contamination of non-hazardous waste streams.[8]
Final Disposal Via institutional Environmental Health & Safety (EHS) department.Ensures compliant and safe disposal through licensed facilities.[5]

References

  • Daniels Health. (2025, May 21).
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide - Research Safety.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • University of Illinois. (2025, September 25). Chemical Waste Procedures | Division of Research Safety.
  • Vanderbilt University Medical Center.
  • Bardin, V.V. (2012, June).
  • U.S. Environmental Protection Agency.
  • INDOFINE Chemical Company, Inc.
  • Sigma-Aldrich. (2025, October 16).
  • Ivey International.
  • P2 InfoHouse.
  • U.S. Environmental Protection Agency. SAMPLING EQUIPMENT DECONTAMINATION, FIELD SAMPLING GUIDANCE DOCUMENT #1230.
  • American Instrument Exchange. (2025, October 23).
  • U.S. Environmental Protection Agency. (2010, April 26).
  • Central Michigan University.
  • Fisher Scientific. (2025, September 16).
  • Taylor & Francis Online. (2025, March 6).
  • Cole-Parmer. (2005, October 3).
  • eCFR. (2000, December 26).
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • AK Scientific, Inc. 9-(Tert-Butyl)-7,12-Dihydrobenzo[4][13]Azepino[4,5-B]Indol-6(5H - Safety Data Sheet.

  • University of Washington.
  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
  • The University of Texas at Austin. (2023, August 1). Requirements for Pyrophoric Research.
  • CDN Isotopes. (2020, September 1).
  • Fisher Scientific. (2009, January 19).
  • Ossila. (2023, December 5).
  • Harper College. (2005, October 9). Fluorenone 9- ScienceLab.pdf.
  • Thermo Fisher Scientific. (2019, October 30).
  • RECYCLING magazine. (2025, October 1).
  • Sigma-Aldrich. (2017, January 23).
  • pro-K Fluoropolymergroup. (2018, May). Technical brochure 10 Recycling of Fluoropolymers.
  • MDPI. (2022, October 17).

Sources

Personal Protective Equipment & Handling Guide: 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole

[1]

Executive Summary: Immediate Action Required

Compound Classification: Novel Fluorinated Tricyclic Heterocycle. Default Hazard Assumption: Potent Bioactive & Irritant. Critical Warning: The C9-fluorine substitution on the azepinoindole scaffold significantly increases lipophilicity compared to the parent indole. This enhances dermal absorption rates and metabolic stability . Treat this compound as a high-permeability hazard until specific toxicological data proves otherwise.[1]

Chemical Hazard Analysis (The "Why" Behind the Protocol)

As a Senior Application Scientist, I must emphasize that generic safety data sheets (SDS) often understate the risks of fluorinated research scaffolds. You are not just handling a chemical; you are handling a likely pharmacophore designed to penetrate biological membranes.

  • Lipophilic Enhancement: The introduction of fluorine at the 9-position alters the dipole moment and increases the logP (partition coefficient). This allows the compound to bypass the stratum corneum (outer skin layer) more efficiently than non-fluorinated azepinoindoles.

  • Metabolic Stability: Fluorination blocks metabolic oxidation at the C9 position. If absorbed, the compound's half-life in the body may be prolonged, increasing the risk of cumulative toxicity.[1]

  • Physical State Risk: Tricyclic indoles are prone to static charging. When handling the solid powder, electrostatic repulsion can cause "particle flight," leading to invisible surface contamination and inhalation risks.[1]

PPE Matrix: The Defense System

Do not rely on single-layer protection.[1] This system uses a "redundant barrier" approach.

Protection ZoneStandard Requirement Technical Specification & Rationale
Respiratory P100 / N99 or PAPR Why: Standard N95 masks filter 95% of particles >0.3 microns but fail against ultrafine static dusts.[1] Spec: Use a fit-tested P100 half-face respirator or a Powered Air Purifying Respirator (PAPR) if handling >100 mg outside a hood (not recommended).[1]
Dermal (Hands) Double Gloving (Laminate/Nitrile) Why: Fluorinated organics can permeate standard latex in <10 minutes.[1] Inner Layer: 2.5 mil Nitrile (Tactility). Outer Layer: 4-8 mil High-Breakthrough Nitrile or Silver Shield™ (Laminate) for stock solution preparation.[1]
Ocular Chemical Splash Goggles Why: Safety glasses have gaps. Airborne static dust can drift behind lenses. Spec: ANSI Z87.1+ impact/splash rated.
Body Tyvek® Lab Coat / Sleeve Covers Why: Cotton lab coats absorb and hold chemical dust against the skin. Spec: Disposable, non-woven polyethylene (Tyvek) with elastic cuffs to seal the glove gap.
Engineering Controls & Containment Logic

PPE is the last line of defense. The primary defense is engineering controls.

Occupational Exposure Banding (OEB) Decision Logic

Since specific OELs (Occupational Exposure Limits) likely do not exist for this specific isomer, we apply Control Banding.[1]

PPE_Decision_TreeStartAssessment of 9-F-AI HandlingStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidSolution (DMSO/MeOH)State->LiquidQty_SolidQuantity?Solid->Qty_SolidSplashSplash Risk?Use Face Shield + GogglesLiquid->SplashSmall_Solid< 10 mgQty_Solid->Small_SolidLarge_Solid> 10 mgQty_Solid->Large_SolidHoodStandard Fume Hood(Sash @ 18 inches)Double Nitrile GlovesSmall_Solid->HoodIsoPowder Containment Hood(HEPA Filtered) orStatic Control BalanceLarge_Solid->IsoSplash->Hood

Figure 1: Risk Assessment & Engineering Control Decision Tree. "9-F-AI" refers to 9-fluoro-azepinoindole.[1]

Operational Protocol: Safe Weighing & Solubilization

Objective: Solubilize 10mg of 9-fluoro-azepinoindole in DMSO without contaminating the balance or the operator.

Equipment:

  • Anti-static gun (Zerostat) or Ionizer fan.

  • Pre-weighed glass vial with septum cap.

  • Disposable anti-static weighing funnel.

Step-by-Step Methodology:

  • Preparation:

    • Don PPE (Double gloves: Inner Nitrile, Outer Nitrile).[1] Tape inner glove to lab coat cuff.

    • Place an absorbent mat (plastic side down) in the fume hood.

    • Static Neutralization: Aim the anti-static gun at the compound bottle and the weighing funnel. Squeeze slowly to release ions. This is critical for fluorinated tricyclics to prevent powder scattering.

  • The Transfer:

    • Open the source container inside the hood.

    • Use a disposable spatula. Do not pour.

    • Transfer solid to the weighing funnel, then to the pre-weighed vial.

    • Immediately cap the source container.

  • Solubilization (The High-Risk Moment):

    • Add DMSO via syringe through the open neck or septum.

    • Caution: Fluorinated compounds often have high heats of solution. Add solvent slowly to avoid aerosolization.

    • Vortex inside the hood.

  • Decontamination:

    • Wipe the exterior of the vial with a Kimwipe soaked in 70% Ethanol/Water.

    • Dispose of the wipe in hazardous waste immediately.

    • Remove outer gloves and dispose of them inside the hood.

Waste Disposal & Emergency Response
Disposal Workflow

Fluorinated heterocycles must never be mixed with strong acid waste streams (e.g., Piranha solution, Aqua Regia) unless verified safe, as defluorination can release Hydrofluoric Acid (HF) in trace amounts under extreme conditions.[1]

Disposal_FlowWasteGenerated Waste(9-F-AI Contaminated)TypeWaste Type?Waste->TypeSolid_WSolid (Wipes, Gloves)Type->Solid_WLiquid_WLiquid (Mother Liquor)Type->Liquid_WBinSolid Hazardous Waste Bin(Double Bagged)Solid_W->BinSolvent_CheckHalogenated?Liquid_W->Solvent_CheckHaloHalogenated Waste Stream(High BTU Incineration)Solvent_Check->HaloYes (DMSO/DCM)NonHaloNon-Halogenated StreamSolvent_Check->NonHaloNoWarningSTOP: Do not mix withOxidizing AcidsNonHalo->WarningWarning->HaloRe-route for Safety

Figure 2: Waste Disposal Logic ensuring segregation from incompatible oxidizers.

Emergency Spills
  • Powder Spill: Do not sweep. Cover with wet paper towels (soaked in water/surfactant) to dampen dust. Wipe up and place in a sealed bag.

  • Skin Exposure: Wash with soap and water for 15 minutes .[2] Do not use ethanol (enhances absorption).

  • Eye Exposure: Flush for 15 minutes. Seek medical attention immediately—bring the structure/CAS number.[2]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on Information Requirements and Chemical Safety Assessment - Chapter R.8: Characterisation of dose [concentration]-response for human health. [Link]

  • SafeWork NSW. (2022). Handling Potent Compounds in the Pharmaceutical Industry. [Link] (General reference for Control Banding logic applied in Diagram 1).

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole
Reactant of Route 2
Reactant of Route 2
9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.